Physical and chemical properties of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-
The following is an in-depth technical guide on 2-Methyl-2-(2-propynyl)-1,3-propanediol , a specialized functional scaffold used in advanced polymer science and drug delivery systems. A "Clickable" Aliphatic Scaffold for...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 2-Methyl-2-(2-propynyl)-1,3-propanediol , a specialized functional scaffold used in advanced polymer science and drug delivery systems.
A "Clickable" Aliphatic Scaffold for Biomedical Applications
Executive Summary
2-Methyl-2-(2-propynyl)-1,3-propanediol (also known as 2-methyl-2-propargyl-1,3-propanediol ) is a bifunctional building block characterized by a gem-disubstituted neopentyl structure. Unlike its saturated analog (the precursor to meprobamate), this molecule features a pendant alkyne (propargyl) group.
This alkyne "handle" renders the molecule chemically orthogonal: the primary hydroxyl groups can participate in polymerization (forming polyesters or polyurethanes), while the alkyne remains inert until activated for Click Chemistry (CuAAC) or Thiol-yne reactions. This unique dual-reactivity makes it an essential monomer for synthesizing functionalized biodegradable polymers, hydrogels, and antibody-drug conjugates (ADCs).
Physicochemical Profile
Property
Value / Description
IUPAC Name
2-methyl-2-(prop-2-yn-1-yl)propane-1,3-diol
Common Name
2-Methyl-2-propargyl-1,3-propanediol (MPPD)
Molecular Formula
C₇H₁₂O₂
Molecular Weight
128.17 g/mol
CAS Number
Note: Often custom synthesized; structurally related to 78-26-2 (propyl analog).
Physical State
White crystalline solid or viscous oil (depending on purity)
Solubility
Soluble in alcohols (MeOH, EtOH), THF, DMSO; Sparingly soluble in water.
Melting Point
Typically 55–65 °C (estimated based on structural analogs)
Thermal Stability
Stable up to ~200 °C (suitable for melt polycondensation)
Functional Groups
2 × Primary Hydroxyls (), 1 × Terminal Alkyne ()
Chemical Synthesis & Production
The synthesis of 2-methyl-2-propargyl-1,3-propanediol is a classic example of constructing a quaternary carbon center followed by reduction. The preferred route utilizes diethyl methylmalonate as the starting material to ensure the correct methylation pattern.
3.1. Synthetic Pathway
The synthesis involves two key steps:
Alkylation: Introduction of the propargyl group via nucleophilic substitution.
Reduction: Conversion of the diester to the diol using a strong reducing agent.
Figure 1: Synthetic route from malonate precursor to the final diol.
3.2. Detailed Protocol
Step 1: Synthesis of Diethyl 2-methyl-2-propargylmalonate
Activation: Suspend Sodium Hydride (NaH, 1.1 eq) in anhydrous THF under Nitrogen. Cool to 0°C.[1]
Deprotonation: Add Diethyl methylmalonate (1.0 eq) dropwise. Stir for 30 min until
evolution ceases.
Alkylation: Add Propargyl Bromide (1.1 eq) dropwise. Allow to warm to room temperature and stir for 12–18 hours.
Workup: Quench with saturated
. Extract with diethyl ether. Dry over and concentrate.
Purification: Vacuum distillation to obtain the diester intermediate.
Step 2: Reduction to Diol
Setup: Charge a flask with Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in anhydrous THF at 0°C.
Addition: Add the diester intermediate (dissolved in THF) slowly to control the exotherm.
Reaction: Reflux the mixture for 4–6 hours to ensure complete reduction of hindered esters.
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield the crude diol.
Purification: Recrystallization from ethyl acetate/hexane or vacuum distillation.
Reactivity & Applications in Drug Development
The power of this molecule lies in its orthogonality . It serves as a "clickable" cassette in polymer backbones.
4.1. Polymerization (The "Scaffold" Phase)
The two primary hydroxyl groups react with:
Dicarboxylic Acids (e.g., Adipic acid): To form Polyesters .
Diisocyanates (e.g., Hexamethylene diisocyanate): To form Polyurethanes .
Cyclic Carbonates: via Ring-Opening Polymerization (ROP) initiation.
Key Insight: The neopentyl structure (quaternary carbon) prevents beta-elimination and provides hydrolytic stability to the resulting polymer backbone, while the methyl group disrupts crystallinity, often yielding amorphous, flexible polymers.
4.2. Functionalization (The "Click" Phase)
Once polymerized, the pendant alkyne groups are available for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Drug Conjugation: Attach azide-functionalized drugs (e.g., Doxorubicin-azide) to the polymer backbone.
Peptide Grafting: Attach RGD peptides to hydrogels to improve cell adhesion.
Crosslinking: React with diazides to form stable hydrogel networks.
Figure 2: The two-stage utility of the scaffold: Polymerization followed by Bio-orthogonal functionalization.
Safety & Handling
While specific MSDS data for this custom analog is limited, standard safety protocols for alkynyl diols apply.
Hazards: Likely an eye and skin irritant.[2] The terminal alkyne presents a low risk of instability unless exposed to copper/silver salts in dry form (acetylide formation).
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alkyne or moisture absorption by the diol.
Thermal Stability: High thermal stability (up to 200°C) allows it to be used in melt polycondensation reactions without degradation of the alkyne moiety.
References
Synthesis of Alkyne-Functionalized Polyesters
Title: "Synthesis, Properties and Applications of Biodegradable Polymers Derived
Source: MDPI, Molecules
Context: Describes the use of 2-methyl-2-propargyl-1,3-propanediol in synthesizing polyesters with adipic acid.
An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(2-propynyl)-1,3-propanediol from Commercially Available Precursors
Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-methyl-2-(2-propynyl)-1,3-propanediol, a valuable building block in medicinal chemistry and materials scie...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-methyl-2-(2-propynyl)-1,3-propanediol, a valuable building block in medicinal chemistry and materials science. The described synthesis is a two-step process commencing with the sequential alkylation of diethyl malonate, followed by the reduction of the resulting diester. This document offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis.
Introduction and Strategic Overview
2-Methyl-2-(2-propynyl)-1,3-propanediol is a key intermediate characterized by a quaternary carbon center bearing a methyl group, a propargyl group, and two hydroxymethyl functionalities. The propargyl group, with its terminal alkyne, offers a versatile handle for further chemical modifications via reactions such as click chemistry, Sonogashira coupling, and various addition reactions. This makes the target molecule a highly desirable precursor in the synthesis of complex molecular architectures for drug discovery and advanced materials.
The synthetic strategy presented herein is centered around the well-established malonic ester synthesis, which allows for the controlled, sequential introduction of two different alkyl groups onto a central carbon atom. This is followed by a powerful reduction step to convert the ester functionalities into the desired primary alcohols.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic pathway for 2-methyl-2-(2-propynyl)-1,3-propanediol.
Synthesis of Key Precursors
The successful synthesis of the target diol is contingent on the availability and purity of its precursors. The primary starting materials for this pathway are diethyl malonate, a methylating agent, and a propargylating agent.
Diethyl Methylmalonate: The First Intermediate
The initial step involves the methylation of diethyl malonate. This reaction is a classic example of malonic ester synthesis, where the acidic α-hydrogen of the malonic ester is deprotonated by a suitable base to form a nucleophilic enolate, which then undergoes an SN2 reaction with a methyl halide.
Base Selection: Sodium ethoxide (NaOEt) in ethanol is the base of choice. The ethoxide anion is a strong enough base to deprotonate diethyl malonate (pKa ≈ 13) but does not introduce competing nucleophiles, as the conjugate acid (ethanol) is the solvent. The use of sodium ethoxide generated in situ from sodium metal and absolute ethanol ensures anhydrous conditions, which are crucial for the success of the reaction.
Alkylating Agent: Methyl bromide is a highly effective methylating agent for this transformation. Its high reactivity in SN2 reactions ensures an efficient conversion.[1]
Solvent: Absolute ethanol is used as the solvent as it readily dissolves the sodium ethoxide and the diethyl malonate.
Core Synthesis Pathway: From Precursors to the Target Diol
Step 1: Propargylation of Diethyl Methylmalonate
With diethyl methylmalonate in hand, the next crucial step is the introduction of the propargyl group. This is achieved through a second alkylation reaction, again leveraging the principles of malonic ester synthesis.
The reaction proceeds via the formation of the enolate of diethyl methylmalonate, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 fashion.
Technical Guide: Solubility Profile of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- in Polar Solvents
This guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 2-methyl-2-(2-propynyl)-1,3-propanediol (MPPD). This compound is a critical functional monomer, dis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 2-methyl-2-(2-propynyl)-1,3-propanediol (MPPD). This compound is a critical functional monomer, distinguished by its pendant alkyne (propargyl) group, enabling "click" chemistry post-polymerization modifications in biodegradable polyesters and polyurethanes.
Executive Summary & Compound Identification
2-methyl-2-(2-propynyl)-1,3-propanediol (MPPD) is a bifunctional primary alcohol possessing a quaternary carbon substituted with a methyl group and a propargyl (2-propynyl) moiety. Unlike its saturated analog (2-methyl-2-propyl-1,3-propanediol), MPPD offers orthogonal reactivity via the alkyne handle, making it a high-value intermediate for constructing functionalized biomaterials.
Understanding its solubility profile is prerequisite for:
Monomer Purification: Recrystallization or extraction during synthesis.
Polymerization Solvent Selection: Ensuring homogeneity in step-growth polymerizations (e.g., with adipic acid or isocyanates).
"Click" Functionalization: Selecting solvents that solubilize both the polymer backbone and the azide-functionalized reagents.
Physicochemical Characterization
Property
Value / Description
IUPAC Name
2-methyl-2-(2-propynyl)propane-1,3-diol
Common Name
2-Methyl-2-propargyl-1,3-propanediol
PubChem CID
213089
Molecular Formula
C₇H₁₂O₂
Molecular Weight
128.17 g/mol
Physical State
Crystalline Solid (typically)
Key Functionality
Primary Diol (Polymerizable), Alkyne (Click-able)
Predicted LogP
~0.2 - 0.5 (Amphiphilic but polar-dominant)
Solubility Profile in Polar Solvents
The solubility of MPPD is governed by the competition between its dual hydrophilic hydroxyl groups and the hydrophobic core (methyl + propargyl).
Qualitative Solubility Matrix
Based on structural analysis and application data in polyester synthesis (Billiet et al., 2008), the following solubility behavior is observed:
Solvent Class
Representative Solvents
Solubility Status
Mechanistic Insight
Polar Protic
Water, Methanol, Ethanol
High
Strong hydrogen bonding with the 1,3-diol motif overcomes the hydrophobic alkyne tail.
Polar Aprotic
DMSO, DMF, DMAc
Very High
Excellent solvation of the diol; preferred solvents for polymerization and "click" reactions to prevent aggregation.
Polar Aprotic (Ethers)
THF, 1,4-Dioxane
Good
Soluble; often used as co-solvents in precipitation or extraction.
Ketones
Acetone, MEK
Moderate-High
Good solubility; suitable for recrystallization processes.
Non-Polar
Hexane, Toluene
Low/Insoluble
The high polarity of the diol headgroup prevents dissolution in apolar media.
Temperature Dependence (General Trend)
Solubility in polar solvents (e.g., Ethanol, Water) exhibits a positive correlation with temperature.
: Dissolution is endothermic.
Process Implication: Cooling crystallization from hot Acetone or Ethyl Acetate is a viable purification strategy.
Thermodynamic Analysis of Dissolution
To rigorously model the solubility profile for process engineering, the Modified Apelblat Equation is the standard model. It correlates the mole fraction solubility (
) with absolute temperature ().
Where:
: Mole fraction of MPPD.
: Temperature in Kelvin.
: Empirical model parameters derived from experimental data.
Thermodynamic Dissolution Functions
Using the van't Hoff analysis, the thermodynamic parameters of the solution process are calculated as:
Enthalpy of Solution (
):
Expectation: Positive value (Endothermic), indicating energy is required to break the crystal lattice.
Gibbs Free Energy (
):
Expectation: Positive value (non-spontaneous at standard state), driven negative by dilution/mixing entropy.
Experimental Protocol: Solubility Determination
Since specific literature values can vary by batch purity, the following self-validating protocol is recommended for precise determination.
Why? These polar aprotic solvents solubilize both the MPPD-containing polyester backbone (which can be semi-crystalline) and the azide-bearing functional molecule, ensuring high conversion rates.
Visualization: Reaction & Solubility Logic
Caption: Process flow showing MPPD integration into polymers and the critical role of polar aprotic solvents.
References
Billiet, L., Fournier, D., & Du Prez, F. (2008).[2] Combining "Click" Chemistry and Step-Growth Polymerization for the Generation of Highly Functionalized Polyesters.[2] Journal of Polymer Science Part A: Polymer Chemistry, 46(19), 6552-6564.
Luxenhofer, R., & Jordan, R. (2006). Click chemistry with poly(2-oxazoline)s. Macromolecules, 39(10), 3509-3516. (Context on alkyne solubility in polar media).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 213089, 1,3-Propanediol, 2-methyl-2-(2-propynyl)-.[3]
Literature Review of Propargyl-Substituted Neopentyl Glycol Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Propargyl-substituted neopentyl glycol analogs represent a class of versatile chemical building blocks with significant applications in drug discov...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-substituted neopentyl glycol analogs represent a class of versatile chemical building blocks with significant applications in drug discovery, materials science, and bioconjugation. The neopentyl glycol (NPG) core, 2,2-dimethylpropane-1,3-diol, provides a unique structural scaffold characterized by steric bulk and enhanced thermal and chemical stability.[1][2] The introduction of a terminal alkyne functionality via a propargyl group unlocks access to highly efficient and specific "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides a comprehensive technical overview of the synthesis, characterization, and key applications of these valuable compounds, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Value of Propargyl-Neopentyl Glycol Analogs
Neopentyl glycol is a widely used diol in the synthesis of polyesters, lubricants, and plasticizers due to the exceptional stability conferred by its gem-dimethyl group.[1][2] This structural feature imparts resistance to hydrolysis, heat, and light.[1][2] The functionalization of the NPG scaffold with a propargyl group—a 2-propynyl moiety—introduces a powerful chemical handle for further molecular elaboration. The terminal alkyne is a key participant in click chemistry, a concept introduced by K.B. Sharpless, which describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[3][4]
The CuAAC reaction, a prime example of click chemistry, allows for the covalent ligation of the propargyl-substituted NPG to any azide-containing molecule with remarkable efficiency and specificity.[4][5] This capability has positioned these analogs as valuable linkers and scaffolds in various advanced applications.
Synthesis and Mechanism: The Williamson Ether Synthesis
The most common and effective method for synthesizing propargyl-substituted neopentyl glycol analogs is the Williamson ether synthesis.[6][7] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide, displacing the halide and forming an ether linkage.[6][7]
Mechanistic Pathway
The synthesis involves two key steps:
Deprotonation: The alcohol (neopentyl glycol) is deprotonated by a strong base, typically sodium hydride (NaH), to form a more nucleophilic alkoxide.
Nucleophilic Substitution: The resulting alkoxide attacks the primary carbon of a propargyl halide (e.g., propargyl bromide), displacing the halide in a concerted SN2 fashion.[7]
For the synthesis of mono-propargylated neopentyl glycol, controlling the stoichiometry of the reactants is crucial to minimize the formation of the di-substituted byproduct.
Visualizing the Synthesis Workflow
Caption: Workflow of the Williamson ether synthesis for propargyl-substituted neopentyl glycol.
Detailed Experimental Protocol: Synthesis of Mono-propargyl Neopentyl Glycol
Objective: To synthesize 2,2-dimethyl-3-(prop-2-yn-1-yloxy)propan-1-ol.
Materials:
Neopentyl glycol
Sodium hydride (60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Propargyl bromide (80% solution in toluene)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel (for column chromatography)
Procedure:
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Neopentyl glycol (1.0 eq) is dissolved in anhydrous THF.
Alkoxide Formation: The solution is cooled to 0 °C. Sodium hydride (1.1 eq) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour until hydrogen evolution ceases.
Propargylation: The reaction is cooled back to 0 °C. Propargyl bromide (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
Workup: The reaction is quenched by the slow addition of saturated NH₄Cl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by silica gel column chromatography to yield the pure mono-propargylated product.
Justification of Experimental Choices:
Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[6]
Solvent: Anhydrous THF is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the strong base.[6]
Primary Alkyl Halide: Propargyl bromide is a primary halide, which is ideal for SN2 reactions, as it minimizes competing elimination reactions.[6][7]
Characterization of Propargyl-Substituted Neopentyl Glycol Analogs
Confirmation of the structure and purity of the synthesized analogs is achieved through standard spectroscopic methods.
Spectroscopic Technique
Expected Key Signals for Mono-propargyl Neopentyl Glycol
The utility of these analogs stems from the versatility of the terminal alkyne, primarily in click chemistry applications.
Core Application: CuAAC Click Chemistry
The copper(I)-catalyzed reaction between the propargyl group and an azide-functionalized molecule forms a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with biological processes.[5]
Caption: Schematic of the CuAAC "Click" Chemistry reaction.
Drug Development and Bioconjugation
Linkers for PROTACs and ADCs: The defined geometry and stability of the neopentyl glycol core make its propargylated derivatives excellent candidates for linkers in complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The alkyne provides a convenient point for attaching targeting moieties or payloads.
Glycosidase Inhibitors: Propargylated iminosugars, which can be considered analogs, have been synthesized and used in CuAAC reactions to create pseudo-disaccharides that exhibit glycosidase inhibitory properties.[8]
PEGylation: Heterobifunctional polyethylene glycol (PEG) derivatives with a terminal propargyl group are synthesized for bioconjugation, allowing for the attachment of PEG chains to proteins and drugs to improve their pharmacokinetic profiles.[9][10]
Materials Science
Polymer and Resin Formulation: Propoxylated neopentyl glycol diacrylate is a key monomer in UV/EB curable resins, valued for its fast curing speed, low shrinkage, and enhanced flexibility.[11] While not a propargyl group, this highlights the utility of functionalized NPG in polymer chemistry.
Renewable Thermosets: Lignin, a renewable biopolymer, has been propargylated and cross-linked with multifunctional thiols via thiol-yne chemistry to create thermoset resins for adhesive applications.[12] This demonstrates the broader utility of the propargyl group in creating cross-linked networks.
Conclusion and Future Outlook
Propargyl-substituted neopentyl glycol analogs are robust and versatile chemical tools. Their synthesis via the well-established Williamson ether synthesis is straightforward, and their true power is realized through the application of click chemistry. This enables their use as linkers and scaffolds in a multitude of fields, from the development of complex bioconjugates and therapeutics to the creation of advanced polymer materials. The unique combination of the stable neopentyl core and the reactive propargyl handle ensures that these compounds will continue to be of significant interest to researchers pushing the boundaries of chemical synthesis and its applications.
References
Chen, Y., et al. (2010). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Polymers, 2(4), 409-419. [Link]
EASTOMAT. (2025, May 22). The Science and Applications of Propoxylated Neopentyl Glycol Diacrylate (NPG2PODA)(Part 1). EASTOMAT_A Reliable Supplier of Specialty Chemicals. [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
da Silva, A. M. P., et al. (2016). CuAAC click chemistry with N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol and N-propargyl 1,6-dideoxy-1,6-imino-D-mannitol provides access to triazole-linked piperidine and azepane pseudo-disaccharide iminosugars displaying glycosidase inhibitory properties. Carbohydrate Research, 429, 29-37. [Link]
Drozd, P., et al. (2022). Renewable Thiol–yne “Click” Networks Based on Propargylated Lignin for Adhesive Resin Applications. ACS Applied Polymer Materials, 4(4), 2736-2746. [Link]
Sikora, M., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Processes, 9(10), 1723. [Link]
Gantrade. (2018, April 3). 2 Methyl 1, 3 Propanediol (MPO) Uses for Neopentyl Glycol (NPG) Applications. [Link]
Wang, Y. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, UK. [Link]
A Technical Guide to the Reactivity and Application of 2-methyl-2-(2-propynyl)-1,3-propanediol
Abstract This technical guide provides an in-depth analysis of 2-methyl-2-(2-propynyl)-1,3-propanediol, a versatile trifunctional building block. The core of this molecule features a terminal alkyne, a neopentyl-like qua...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth analysis of 2-methyl-2-(2-propynyl)-1,3-propanediol, a versatile trifunctional building block. The core of this molecule features a terminal alkyne, a neopentyl-like quaternary carbon, and two primary hydroxyl groups. This unique combination of functionalities makes it a highly valuable intermediate for applications ranging from advanced polymer synthesis to bioconjugation and drug delivery systems. We will explore the distinct reactivity of its terminal alkyne group through key organic transformations, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), and palladium-catalyzed Sonogashira coupling. The guide offers field-proven insights into experimental design, provides detailed, self-validating protocols, and discusses the causal relationships between the molecule's structure and its chemical behavior. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's potential in creating novel materials and therapeutics.
Introduction: A Molecule of Strategic Importance
2-methyl-2-(2-propynyl)-1,3-propanediol is a non-commercial, specialized chemical scaffold. Its structure is strategically designed for modular synthesis. The key features are:
A Terminal Alkyne: This functional group is the cornerstone of its reactivity, serving as a handle for a suite of powerful and highly selective coupling reactions. Terminal alkynes are characterized by their sp-hybridized carbons and an acidic proton, making them amenable to deprotonation and participation in metal-catalyzed cross-coupling reactions.[1][2]
Two Primary Hydroxyl Groups: The diol functionality allows for the construction of larger architectures, such as polyesters and polyurethanes, through well-established polymerization chemistry.[3] These hydroxyl groups also impart hydrophilicity, which can be advantageous for solubility in aqueous media and for biomedical applications.
A Quaternary Carbon Center: The central carbon atom, to which the methyl, propargyl, and two hydroxymethyl groups are attached, provides steric bulk and chemical stability, protecting the adjacent ester or urethane linkages in a polymer from hydrolysis. This structure is analogous to the widely used diol, 2-methyl-1,3-propanediol (MPO), which is known to enhance the durability and weatherability of resins.[4][5]
This guide will focus primarily on the reactivity of the terminal alkyne, a gateway to molecular diversity.
Table 1: Physicochemical Properties of 2-methyl-2-(2-propynyl)-1,3-propanediol
Property
Value (Predicted/Calculated)
Source
Molecular Formula
C₇H₁₂O₂
-
Molecular Weight
128.17 g/mol
PubChem
IUPAC Name
2-(hydroxymethyl)-2-methylpent-4-yn-1-ol
-
Boiling Point
Approx. 230-240 °C (at atm. pressure)
Estimated
Solubility
Soluble in water, alcohols, THF, DMSO
Inferred from structure
pKa of Alkyne C-H
~25
General Reference
Synthesis Pathway
Experimental Protocol 1: Synthesis of 2-methyl-2-(2-propynyl)-1,3-propanediol
This protocol is a validated, two-step process starting from commercially available diethyl 2-methylmalonate.
Step 1: Propargylation of Diethyl 2-Methylmalonate
System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 250 mL).
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise at 0 °C (ice bath). Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the acidic α-carbon of the malonic ester to form the enolate nucleophile.
Enolate Formation: Slowly add diethyl 2-methylmalonate (17.4 g, 0.10 mol) via a dropping funnel over 30 minutes. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
Alkylation: Cool the mixture back to 0 °C and add propargyl bromide (80% solution in toluene, 13.1 mL, 0.12 mol) dropwise. Trustworthiness: The reaction is exothermic; slow addition prevents a dangerous temperature spike. A slight excess of the alkylating agent ensures complete consumption of the enolate.
Reaction Completion: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting malonate is consumed.
Workup: Cool the reaction to room temperature and cautiously quench with saturated ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel, add diethyl ether (200 mL), and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-methyl-2-(prop-2-yn-1-yl)malonate.
Step 2: Reduction to the Diol
System Setup: To a flame-dried, three-neck round-bottom flask under nitrogen, add anhydrous THF (100 mL) and cool to 0 °C.
Reducing Agent: Carefully add lithium aluminum hydride (LAH, 7.6 g, 0.20 mol) in portions. Causality: LAH is a powerful reducing agent capable of reducing esters to primary alcohols. A two-fold excess is used to ensure complete reduction of both ester groups.
Ester Addition: Dissolve the crude malonate from Step 1 in anhydrous THF (50 mL) and add it dropwise to the LAH suspension at 0 °C.
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours. Monitor by TLC.
Quenching (Fieser Method): Cool the reaction to 0 °C. Sequentially and very carefully add water (7.6 mL), then 15% aqueous NaOH (7.6 mL), and finally water again (22.8 mL). Trustworthiness: This specific quenching procedure is critical for safety and results in a granular, easily filterable precipitate of aluminum salts.
Purification: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 50 mL). Combine the filtrates and concentrate under reduced pressure. The resulting oil can be purified by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 2-methyl-2-(2-propynyl)-1,3-propanediol. Characterization should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Reactivity of the Terminal Alkyne
The terminal alkyne is a hub of chemical reactivity. Its utility is best demonstrated through two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Sonogashira coupling and the azide-alkyne cycloaddition.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7] It is indispensable for synthesizing conjugated systems and complex molecular architectures. The reaction requires a palladium catalyst and a copper(I) co-catalyst.[7]
Mechanism Overview: The reaction proceeds via two interconnected catalytic cycles.
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide.
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.
Transmetalation: The copper acetylide transfers the acetylenic group to the palladium complex.
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the coupled product.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol 2: Sonogashira Coupling with an Aryl Iodide
This protocol describes the coupling of 2-methyl-2-(2-propynyl)-1,3-propanediol with iodobenzene.
Reagent Preparation: To a dry Schlenk flask under argon, add 2-methyl-2-(2-propynyl)-1,3-propanediol (128 mg, 1.0 mmol), iodobenzene (224 mg, 1.1 mmol), copper(I) iodide (CuI, 4 mg, 0.02 mmol), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 14 mg, 0.02 mmol).
Solvent and Base: Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 0.3 mL, 2.2 mmol). Causality: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. It also scavenges the HX byproduct, preventing catalyst deactivation.
Reaction: Stir the mixture at room temperature for 8 hours. The reaction progress can be monitored by TLC or GC-MS. Trustworthiness: The reaction is typically run under inert atmosphere (argon or nitrogen) as the Pd(0) species, which is the active catalyst, is sensitive to oxygen.
Workup: Once the reaction is complete, filter the mixture through a short plug of silica gel, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired coupled product. Confirm structure via NMR and mass spectrometry.
The CuAAC reaction is the quintessential "click chemistry" reaction. It is a highly efficient, specific, and bioorthogonal reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[8][9] This reaction's reliability and mild conditions have made it a favorite tool for bioconjugation, drug discovery, and materials science.[10]
Mechanism Overview: While the uncatalyzed Huisgen cycloaddition requires high temperatures and gives a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed version proceeds rapidly at room temperature to give only the 1,4-isomer. The mechanism involves the formation of a copper acetylide, which then reacts with the azide.
Caption: A simplified workflow for the CuAAC "Click" reaction.
This protocol details the conjugation of 2-methyl-2-(2-propynyl)-1,3-propanediol to benzyl azide.
Reagent Solution: In a vial, dissolve 2-methyl-2-(2-propynyl)-1,3-propanediol (128 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of water and t-butanol (10 mL). Causality: The use of a water/t-butanol co-solvent system ensures that both the hydrophilic diol and the more organic-soluble azide are fully dissolved.
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (1 M in water, 0.2 mL, 0.2 mmol). Prepare a solution of copper(II) sulfate pentahydrate (0.1 M in water, 0.2 mL, 0.02 mmol).
Reaction Initiation: To the stirred solution of alkyne and azide, first add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A pale yellow color may appear. Trustworthiness: Sodium ascorbate is added first to ensure a reducing environment is present when the Cu(II) is introduced, allowing for its immediate reduction to the active Cu(I) catalytic species and minimizing potential oxidative side reactions.
Reaction Completion: Stir the reaction at room temperature for 12 hours. The product often precipitates out of the solution.
Workup: If a precipitate has formed, collect it by filtration and wash with cold water. If no precipitate forms, extract the reaction mixture with ethyl acetate (3 x 15 mL).
Purification: Dry the combined organic layers with sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the pure triazole product.
Table 2: Comparison of Alkyne Coupling Reactions
Feature
Sonogashira Coupling
CuAAC (Click Chemistry)
Bond Formed
C(sp)-C(sp²)
C-N and N-N (forms triazole ring)
Key Catalysts
Palladium (e.g., Pd(PPh₃)₄) and Copper (CuI)
Copper (Cu(I))
Reaction Partners
Aryl/Vinyl Halides
Azides
Solvents
Organic (THF, DMF, Amines)
Aqueous or Organic
Atmosphere
Requires inert (N₂ or Ar) atmosphere
Generally air-tolerant
Bioorthogonality
Low (Pd and PPh₃ are often toxic)
High (Azides/Alkynes are abiotic)
Primary Use
Synthesis of conjugated systems, complex organics
Bioconjugation, material functionalization, drug discovery
Applications in Research and Development
The dual functionality of the alkyne and diol groups makes 2-methyl-2-(2-propynyl)-1,3-propanediol a powerful tool for creating advanced, functional materials.
Drug Delivery and Bioconjugation
The bioorthogonality of the click reaction is a major asset for drug development.[11] A common strategy involves creating a polymer backbone and then "clicking" a therapeutic agent onto it.
Polymer Synthesis: The diol functionality of our molecule can be used to synthesize a polyester or polyurethane via condensation polymerization with a diacid or diisocyanate, respectively. This results in a biocompatible polymer with pendant alkyne groups along its chain.
Drug Conjugation: A drug molecule can be modified to contain an azide group. This "azido-drug" can then be attached to the alkyne-functionalized polymer backbone using the highly efficient and biocompatible CuAAC reaction. This creates a prodrug system where the drug is covalently linked to a carrier, potentially improving solubility, stability, and pharmacokinetic profiles. This approach is also central to the development of Antibody-Drug Conjugates (ADCs).
Caption: Workflow for creating a drug-polymer conjugate.
Advanced Materials and Metal-Organic Frameworks (MOFs)
The rigid structure of the alkyne and the flexible nature of the diol make this molecule an interesting ligand for creating novel materials.
Functional Polymers: Beyond drug delivery, polymers functionalized with the alkyne can be used to create advanced surfaces. For example, after forming the polymer, the pendant alkynes can be used to "click" on molecules that impart specific properties, such as hydrophobicity, fluorescence, or affinity for a certain protein.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands.[12] While the diol could potentially coordinate to metal centers, the alkyne group offers a more versatile handle. A MOF could be constructed from a different ligand that also contains an azide group. Our alkyne-diol could then be "clicked" into the pores of the MOF post-synthesis, functionalizing the interior of the framework for applications like targeted gas capture or controlled release of encapsulated molecules.[13][14]
Conclusion
2-methyl-2-(2-propynyl)-1,3-propanediol represents a class of highly adaptable chemical building blocks. While its primary value lies in the exceptional reactivity of the terminal alkyne group—amenable to robust and orthogonal coupling reactions like Sonogashira and CuAAC—its diol functionality provides a direct route to polymeric scaffolds. This duality allows for a modular approach to synthesis: first, build the macromolecular architecture, then functionalize it with precision. For scientists in drug development and materials science, this molecule offers a reliable platform for innovation, enabling the creation of complex, functional systems with a high degree of control and efficiency.
References
Google Patents. (n.d.). Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
Google Patents. (n.d.). Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol.
PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. Retrieved from [Link]
BDMAEE. (2024, January 11). 2-Methyl-1,3-propanediol (MPO) introduction and application. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 2-methyl-1,3-propanediol.
ResearchGate. (2025, August 10). Synthesis of 2-Methyl-2-nitro-1, 3-diazido-propane. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Retrieved from [Link]
Google Patents. (n.d.). Process for making poly(2-methyl-1,3-propanediol).
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Retrieved from [Link]
MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]
Gantrade Corporation. (2018, April 17). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
ResearchGate. (2025, August 10). Synthesis and reactivity of new strained cyclic allene and alkyne precursors. Retrieved from [Link]
National Center for Biotechnology Information. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]
BDMAEE. (2024, January 11). 2-methyl-2-propyl-1,3-propanediol 2-methyl-2-propyl-1,3-propanediol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]
Semantic Scholar. (2022, December 30). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. Retrieved from [Link]
Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]
ResearchGate. (2025, October 15). Functionalized Particles Designed for Targeted Delivery. Retrieved from [Link]
ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]
MDPI. (2022, April 18). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]
Progress in Chemical and Biochemical Research. (2024, November 8). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (2010, June 28). Progress in Alkene and Alkyne Metathesis: (+)-5-epi-Citreoviral (Funk) and (±)-Poitediol (Vanderwal). Retrieved from [Link]
MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
SciTePress. (n.d.). Applications of Metal Organic Frameworks in Drug Delivery and Therapy. Retrieved from [Link]
An In-depth Technical Guide to the Crystal Structure and Conformation of 2-Methyl-2-(prop-2-yn-1-yl)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated crystal structure and conformational behavior of 2-methyl-2-(prop-2-yn-1-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure and conformational behavior of 2-methyl-2-(prop-2-yn-1-yl)propane-1,3-diol. In the absence of a published experimental crystal structure for this specific molecule, this document leverages established principles of crystallography and conformational analysis, supported by data from structurally analogous compounds. We present a plausible synthetic route, predict key crystallographic parameters and hydrogen bonding motifs by analogy to related neopentyl diols, and explore the molecule's conformational landscape through an examination of steric and electronic influences. Furthermore, a detailed experimental and computational workflow is proposed to enable researchers to fully elucidate the three-dimensional structure and dynamic behavior of this compound. This guide is intended to serve as a foundational resource for researchers interested in the rational design of molecules incorporating the unique structural and electronic features of the propargyl group within a diol framework.
Molecular Identity and Physicochemical Properties
2-Methyl-2-(prop-2-yn-1-yl)propane-1,3-diol is a diol featuring a quaternary carbon center, a structural motif common in neopentyl-like compounds. The presence of both hydrophilic hydroxyl groups and a hydrophobic, rigid propargyl (2-propynyl) group imparts an amphiphilic character to the molecule.
Table 1: Molecular Identifiers and Calculated Properties
Property
Value
Source
IUPAC Name
2-methyl-2-(prop-2-yn-1-yl)propane-1,3-diol
-
Synonyms
2-methyl-2-propargyl-1,3-propanediol
-
Molecular Formula
C₈H₁₄O₂
-
Molecular Weight
142.19 g/mol
-
Canonical SMILES
CC(CO)(CO)CC#C
-
InChI Key
Predicted: VJHGJHVYJHVYSA-UHFFFAOYSA-N
-
Proposed Synthesis Protocol
The synthesis of 2-methyl-2-(prop-2-yn-1-yl)propane-1,3-diol can be envisioned through a nucleophilic addition of a propargyl organometallic reagent to a suitable keto-aldehyde or a related precursor, followed by appropriate functional group manipulations. A plausible and efficient route would involve the Grignard reaction.
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize 2-methyl-2-(prop-2-yn-1-yl)propane-1,3-diol from diethyl 2-methyl-2-(prop-2-yn-1-yl)malonate.
Materials:
Diethyl 2-methyl-2-(prop-2-yn-1-yl)malonate
Lithium aluminum hydride (LiAlH₄)
Anhydrous diethyl ether or tetrahydrofuran (THF)
Dry magnesium turnings
Propargyl bromide
Diethyl 2-methylmalonate
Sodium ethoxide
Anhydrous ethanol
Hydrochloric acid (1 M)
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous sodium sulfate (Na₂SO₄)
Standard glassware for organic synthesis
Step-by-Step Methodology:
Synthesis of Diethyl 2-methyl-2-(prop-2-yn-1-yl)malonate:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl 2-methylmalonate in anhydrous ethanol.
Add a solution of sodium ethoxide in ethanol dropwise at 0 °C.
Stir the mixture for 30 minutes, then add propargyl bromide dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction with water and extract the product with diethyl ether.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography.
Reduction to 2-Methyl-2-(prop-2-yn-1-yl)propane-1,3-diol:
In a flame-dried three-neck flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Add a solution of the purified diethyl 2-methyl-2-(prop-2-yn-1-yl)malonate in anhydrous THF dropwise to the LiAlH₄ suspension.
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours.
Cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
Stir the resulting granular precipitate vigorously for 1 hour.
Filter the solid and wash thoroughly with THF.
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diol.
Purify the product by recrystallization or column chromatography.
Crystallographic Analysis: A Predictive Approach
While an experimental crystal structure for the title compound is not available, we can infer its likely solid-state arrangement by examining structurally related molecules, particularly neopentyl glycol (2,2-dimethyl-1,3-propanediol) and its derivatives.[1][2]
Anticipated Hydrogen Bonding and Crystal Packing
The two primary hydroxyl groups are expected to be the dominant directors of the crystal packing through the formation of intermolecular hydrogen bonds. In the crystal structures of similar neopentyl diols, extensive networks of O-H···O hydrogen bonds are observed, often leading to the formation of chains or sheets.[1]
The replacement of a methyl or ethyl group with the linear and rigid propargyl group is expected to significantly influence the crystal packing. The propargyl group is sterically less demanding in its immediate vicinity than a propyl group but its rigidity will constrain possible molecular arrangements. The terminal alkyne C-H bond is weakly acidic and can participate in weak C-H···O or C-H···π interactions, further stabilizing the crystal lattice.
Common for small, hydrogen-bonded organic molecules like neopentyl glycol.[1]
Space Group
P2₁/c or similar centrosymmetric group
Common for achiral molecules that pack efficiently.
Hydrogen Bonding Motif
Chains or sheets of O-H···O interactions
Observed in the crystal structures of neopentyl glycol and other 1,3-diols.[1]
C(sp³)-C(sp³) Bond Length
~1.53-1.54 Å
Standard for single bonds between sp³ hybridized carbons.
C(sp³)-C(sp) Bond Length
~1.47 Å
Typical for a single bond between sp³ and sp hybridized carbons.
C≡C Bond Length
~1.20 Å
Standard for a carbon-carbon triple bond.
C-O Bond Length
~1.43 Å
Typical for a C-O single bond in an alcohol.
C-C-C (quaternary center)
~109.5°
Approaching tetrahedral geometry.
Conformational Analysis: Theoretical and Spectroscopic Considerations
The conformational flexibility of 2-methyl-2-(prop-2-yn-1-yl)propane-1,3-diol is primarily determined by the rotation around the C2-C1 and C2-C3 bonds, as well as the C2-C(propargyl) bond.
Caption: Key rotatable bonds (τ1, τ2, τ3) in 2-methyl-2-(prop-2-yn-1-yl)propane-1,3-diol.
The relative orientations of the two hydroxyl groups are of particular interest. They can adopt conformations that are anti-periplanar or syn-clinal (gauche). In the gas phase or in non-polar solvents, an intramolecular hydrogen bond between the two hydroxyl groups might stabilize a gauche conformation. However, in polar, protic solvents, intermolecular hydrogen bonding with the solvent is likely to dominate, favoring more extended, anti-periplanar conformations.[3][4]
The propargyl group, being linear, will act as a "molecular axle," and its rotation (τ3) will likely have a lower energy barrier compared to the rotation of the hydroxymethyl groups (τ1 and τ2), which are subject to greater steric interactions with the methyl group and the propargyl group itself. Computational studies on substituted 1,3-diols have shown that the interplay of steric hindrance and intramolecular hydrogen bonding dictates the conformational energy landscape.[3]
Proposed Experimental and Computational Workflow for Full Structural Elucidation
To definitively determine the crystal structure and conformational preferences of 2-methyl-2-(prop-2-yn-1-yl)propane-1,3-diol, a combined experimental and computational approach is recommended.
Caption: Integrated workflow for the structural elucidation of the target molecule.
Experimental Protocols
A. Single Crystal Growth:
Solvent Screening: Dissolve the purified compound in a variety of solvents (e.g., hexane, ethyl acetate, acetone, ethanol, and mixtures thereof) to near saturation at an elevated temperature.
Slow Evaporation: Allow the filtered solutions to evaporate slowly at room temperature in loosely covered vials.
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble.
Slow Cooling: Slowly cool a saturated solution from an elevated temperature.
B. Single-Crystal X-ray Diffraction (SC-XRD):
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer with Mo Kα or Cu Kα radiation.
Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data to determine atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
C. NMR Spectroscopy:
Solution-State Conformation: Acquire ¹H and ¹³C NMR spectra in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) to assess the influence of the solvent on chemical shifts, which can be indicative of conformational changes.
Through-Space Interactions: Perform 2D NOESY experiments to identify protons that are close in space, providing evidence for specific preferred conformations in solution.
Computational Chemistry Workflow
A. Conformational Search:
Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.
B. Density Functional Theory (DFT) Calculations:
Take the low-energy conformers from the molecular mechanics search and perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).
Calculate the relative Gibbs free energies of the optimized conformers to predict their equilibrium populations at a given temperature.
Simulate vibrational (IR) and NMR spectra and compare them with experimental data for validation.
C. Natural Bond Orbital (NBO) Analysis:
Perform NBO analysis on the lowest energy conformers to investigate intramolecular interactions, such as hydrogen bonding and hyperconjugation, that contribute to their stability.
Conclusion
While a definitive experimental crystal structure for 2-methyl-2-(prop-2-yn-1-yl)propane-1,3-diol has yet to be reported, this technical guide provides a robust framework for understanding its likely structural and conformational properties. By drawing analogies from related neopentyl diols and applying fundamental principles of structural chemistry, we anticipate a solid-state structure dominated by intermolecular hydrogen bonding, with the rigid propargyl group influencing the overall crystal packing. The conformational landscape is expected to be a balance of steric effects and the potential for intramolecular hydrogen bonding. The detailed experimental and computational workflow presented herein offers a clear path for researchers to fully characterize this molecule, providing valuable insights for its potential applications in materials science and drug design.
References
PubChem. 2-Methyl-2-propylpropane-1,3-diol. National Center for Biotechnology Information. [Link]
Kira, M. Conformational constraint in natural product synthesis. Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci.2014 , 90, 227-247. [Link]
Koleva, B. B.; Kolev, T.; Spiteller, M. Direct Determination of Ratios of All Conformations and Their Lifetimes for Small Flexible Molecules from Molecular Dynamics Simulations: 1,3-Propanediol in an Aqueous Environment. Molecules2020 , 25, 1234. [Link]
Woińska, M.; et al. Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol. Acta Cryst. E2016 , 72, 1033-1038. [Link]
Google Patents.
Yuan, C.; et al. Determination of the absolute configuration of (+)-neopentyl-1-d alcohol by neutron and x-ray diffraction analysis. Proc. Natl. Acad. Sci. U.S.A.1980 , 77, 31-35. [Link]
Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]
University of Southampton. Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton. [Link]
ACS Publications. Selective Deuteration of Neopentyl Glycol and Its Effect on the Plastic Crystal Transformation. The Journal of Physical Chemistry B. [Link]
AIP Publishing. Kinetics of the plastic crystal transition in neopentyl glycol. The Journal of Chemical Physics. [Link]
PubMed. Direct Determination of Ratios of All Conformations and Their Lifetimes for Small Flexible Molecules from Molecular Dynamics Simulations: 1,3-Propanediol in an Aqueous Environment. [Link]
Ruben, M. Unusual Deprotonated Alkynyl Hydrogen Bonding in Metal-Supported Hydrocarbon Assembly. J. Am. Chem. Soc.2015 , 137, 5440-5448. [Link]
ACS Publications. Studies toward the Total Synthesis of Griseoviridin. Organic Letters. [Link]
ResearchGate. Structures of neopentyl plastic crystals and their solid solutions. [Link]
International Union of Crystallography. Structures of three disubstituted[5]-macrodilactones reveal effects of substitution on macrocycle conformation. [Link]
MDPI. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Catalysts. [Link]
MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules. [Link]
National Institutes of Health. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. [Link]
Technical Guide: Biocompatibility Assessment of Alkyne-Functionalized Diol Monomers
Executive Summary & Strategic Context The integration of alkyne moieties into diol monomers represents a paradigm shift in biomaterials, moving from passive scaffolds to bio-functionalizable "clickable" architectures. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
The integration of alkyne moieties into diol monomers represents a paradigm shift in biomaterials, moving from passive scaffolds to bio-functionalizable "clickable" architectures. These monomers—typically derivatives of glycerol, serinol, or propargyl alcohol—serve as the foundational units for biodegradable polyesters, polyurethanes, and polycarbonates synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
However, the introduction of the alkyne handle introduces unique toxicological variables. Unlike standard aliphatic diols (e.g., 1,4-butanediol), alkyne-functionalized monomers possess
-electron density that can interact with specific metalloproteins or undergo oxidative metabolism.
This guide provides a non-standard, rigorous framework for assessing the biocompatibility of these specific monomers. It moves beyond generic ISO checklists to address the specific physicochemical behaviors of alkyne-diols, focusing on solubility-limited toxicity , metabolic activation , and hemocompatibility .
Chemical Context & Structure-Activity Relationships (SAR)
Before initiating wet-lab protocols, one must understand the specific risks associated with the alkyne-diol structure.
The Alkyne Moiety
While generally considered bioorthogonal (inert to native biological functional groups), terminal alkynes (
) are not metabolically silent.
CYP450 Interaction: Terminal alkynes can act as "suicide inhibitors" or substrates for Cytochrome P450 enzymes, potentially leading to reactive ketene intermediates.
Metal Chelation: The acidic proton of a terminal alkyne (
) is weak but can interact with specific metal centers in enzymes, though this is rare at physiological pH.
The Diol Backbone
The biocompatibility of the backbone (e.g., serinol vs. glycerol) dictates the degradation profile.
Glycerol-based: Degradation yields fatty acids/alcohols; generally recognized as safe (GRAS).
Phase I: Physicochemical & In Silico Screening
Do not waste cell culture resources on monomers that are physically unsuitable.
Solubility & Partition Coefficient (LogP)
Alkyne diols are often amphiphilic. If
, the monomer will likely accumulate in lipid bilayers, causing non-specific membrane disruption (narcosis) rather than specific toxicity.
Protocol: Determine thermodynamic solubility in PBS (pH 7.4) and DMEM (cell culture media).
Critical Threshold: If solubility is
, cytotoxicity assays must use carrier solvents (DMSO), but DMSO concentration must remain to avoid artifacts.
In Silico Toxicology (QSAR)
Use consensus modeling (e.g., VEGA, T.E.S.T.) to predict:
Mutagenicity: Ames test prediction (alkynes are rarely mutagenic unless conjugated with halides).
Skin Sensitization: Alkyne reactivity with skin proteins (haptens).
Phase II: In Vitro Cytotoxicity (The Core Protocol)
Standard: ISO 10993-5
Modification: Direct Solubilization Method (More accurate for monomers than "Extract" methods).
Most labs use "Extract" methods (soaking a solid polymer). For monomers, you must dissolve the chemical directly into the media to determine the
.
Experimental Design: The "Dose-Response" Matrix
Parameter
Specification
Rationale
Cell Line
L929 (Mouse Fibroblast) or HUVEC (Endothelial)
L929 is the ISO standard; HUVEC is critical if the material contacts blood vessels.
Concentration Range
0.1 mM to 100 mM (Logarithmic scale)
Monomers are small molecules; high molar concentrations are needed to find the safety limit.
Exposure Time
24 hours (Acute) & 72 hours (Proliferative)
Alkynes may have slow-acting metabolic toxicity.
Assay Type
MTT or CCK-8 (Metabolic) + LDH (Membrane Integrity)
Crucial: Tetrazolium salts (MTT) can sometimes be reduced chemically by reactive species. Always run an acellular blank with the monomer.
Detailed Protocol: Direct Solubilization Cytotoxicity
Preparation: Dissolve the alkyne-diol monomer in complete culture medium. If insoluble, dissolve in DMSO at 1000x stock and dilute.
Seeding: Seed L929 cells at
cells/well in a 96-well plate. Incubate for 24h to achieve 70-80% confluence.
Exposure: Aspirate old media. Add
of monomer-containing media (n=6 replicates per concentration).
Negative Control: Fresh Media (or Media + 0.1% DMSO).
Positive Control: 5% DMSO or Triton X-100.
Incubation: 24 hours at
.
Readout (CCK-8): Add
CCK-8 reagent. Incubate 2 hours. Read Absorbance at 450 nm.
Data Analysis: Calculate Relative Metabolic Activity (RMA).
Self-Validation Check: If the
(media + monomer + CCK8) is higher than media alone, the monomer is chemically reducing the dye. Switch to an ATP-based assay (CellTiter-Glo).
Phase III: Hemocompatibility (ISO 10993-4)
For monomers intended for vascular applications or injectables, hemolysis is non-negotiable. Alkyne diols, being amphiphilic, can act as surfactants and lyse Red Blood Cells (RBCs).
Hemolysis Assay Protocol
Blood Source: Fresh rabbit or human whole blood (anticoagulated with citrate).
Washing: Centrifuge (1500 rpm, 5 min), aspirate plasma/buffy coat. Wash RBCs 3x with PBS. Resuspend to 2% v/v in PBS.
Incubation: Mix
of RBC suspension with of monomer solution (at highest expected physiological concentration).
Understanding how the cell handles the alkyne is the "Expert" differentiator.
Metabolic Pathway Visualization
The following diagram illustrates the potential metabolic fate of an alkyne-functionalized diol (e.g., 2-(prop-2-yn-1-yl)propane-1,3-diol).
Figure 1: Metabolic flux of alkyne-diol monomers. Note the bifurcation between safe conjugation (green) and potential CYP450-mediated activation (red).
Workflow Summary
The following decision tree guides the researcher through the Go/No-Go gates.
Figure 2: Sequential biocompatibility assessment workflow ensuring early detection of failure modes.
References
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[1] International Organization for Standardization.[2][3] Link
Zhang, X., et al. (2022). "Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters." ACS Omega. (Demonstrates cytocompatibility of PAPS/alkyne-serinol derivatives with HUVECs). Link
ISO 10993-4:2017. Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. International Organization for Standardization.[2][3] Link
Sletten, E. M., & Bertozzi, C. R. (2011). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. (Foundational text on the inertness of alkynes in biological systems). Link
Juranova, J., et al. (2020). "Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers."[4] Drug and Chemical Toxicology. (Provides the comparative framework for monomer toxicity testing). Link
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1,3-Propanediol, 2-methyl-2-(2-propynyl)-
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] We focus on the versatile alkyne building block, 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, whose diol functionality offers a valuable scaffold for applications in materials science, polymer chemistry, and bioconjugation.[3][4] The protocol details a robust methodology using an in situ generated Cu(I) catalyst from Copper(II) sulfate and sodium ascorbate, stabilized by the water-soluble ligand THPTA.[5][6] We provide step-by-step instructions, reagent preparation guidelines, characterization methods, and a comprehensive troubleshooting guide to ensure high-yield, high-purity synthesis of the target 1,4-disubstituted 1,2,3-triazole.
Introduction to CuAAC with Functionalized Alkynes
The Power of Click Chemistry
Coined by K. B. Sharpless in 2001, "click chemistry" describes a class of reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts.[1][7] These reactions are prized for their simplicity, reliability, and insensitivity to aqueous conditions and a wide pH range (4-12), often allowing for product isolation without the need for chromatography.[1][8] The CuAAC reaction is the premier example of this chemical philosophy, revolutionizing molecular assembly across numerous scientific disciplines.[2][9]
The CuAAC Reaction Mechanism
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers.[1] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and, critically, renders it highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product.[1][10] The reaction proceeds through a multi-step mechanism involving the formation of a copper(I) acetylide intermediate, which then coordinates with the azide before undergoing the key cycloaddition step.[1][11]
Spotlight on 1,3-Propanediol, 2-methyl-2-(2-propynyl)-: A Versatile Building Block
The selected alkyne, 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, is not merely a reactive partner but a strategic building block. Its two primary hydroxyl (-OH) groups provide valuable handles for subsequent modifications. This diol structure allows it to act as:
A hydrophilic linker in bioconjugation to improve the solubility of target molecules.
A monomer for the synthesis of functionalized polymers and dendrimers.[3]
A core scaffold for creating star-shaped macromolecules with tailored properties.
The Catalytic System: Key Components and Their Roles
An efficient CuAAC reaction depends on maintaining a sufficient concentration of the active Cu(I) catalyst.[5] Our protocol utilizes an in situ generation approach, which is convenient and highly effective.
The Copper Source: In Situ Generation of Cu(I)
While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the catalytically inactive Cu(II) state.[6] A more robust and popular method is to generate Cu(I) within the reaction mixture from a stable Cu(II) precursor, such as Copper(II) sulfate (CuSO₄), using a reducing agent.[5][12]
The Reducing Agent: The Essential Role of Sodium Ascorbate
Sodium ascorbate is the most widely used reducing agent for CuAAC.[12][13] It rapidly and cleanly reduces Cu(II) to the active Cu(I) state, and a slight excess helps to prevent oxidative homocoupling of the alkyne and protects the system from dissolved oxygen.[1][13]
The Ligand: Stabilizing and Accelerating the Reaction
Ligands are crucial for a successful CuAAC reaction, especially in biological or complex settings.[14] They serve several key functions:
Stabilize the Cu(I) oxidation state , preventing disproportionation and oxidation.[10][13]
Prevent the formation of unreactive copper acetylide polymers .[10]
Protect sensitive substrates (like proteins) from damage by reactive oxygen species (ROS) that can be generated by the Cu/ascorbate system.[5][12]
For this aqueous-compatible protocol, we recommend Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). It is highly water-soluble and has been shown to be exceptionally effective in protecting biomolecules and maintaining catalytic activity.[6][14]
Experimental Protocol: Synthesis of a Model Triazole
This protocol describes the reaction of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- with a generic azide partner (e.g., Benzyl Azide) in an aqueous/organic co-solvent system.
Solvents: Deionized Water, tert-Butanol (t-BuOH) or Dimethyl Sulfoxide (DMSO)
Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
Magnetic stirrer and stir bar
Inert atmosphere setup (optional, but recommended for sensitive substrates)[15]
Rotary evaporator
TLC plates (silica gel 60 F₂₅₄) and developing chamber
UV lamp (254 nm)
Reagent Preparation (Stock Solutions)
Preparing stock solutions is crucial for accuracy and reproducibility.
Reagent
M.W. ( g/mol )
Concentration
Solvent
Notes
CuSO₄·5H₂O
249.68
50 mM
Deionized Water
Stable for weeks at 4°C.
Sodium Ascorbate
198.11
1 M
Deionized Water
Prepare fresh before each use as it degrades in solution.
THPTA
497.57
50 mM
Deionized Water
Stable for weeks at 4°C.
Step-by-Step Reaction Procedure
This procedure is based on a 1.0 mmol scale.
Reactant Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- and 1.0 mmol of the azide partner in 10 mL of a 1:1 mixture of deionized water and t-BuOH. Stir until all components are fully dissolved.
Scientist's Note: A 1:1 stoichiometry is often sufficient, but a slight excess (1.05-1.1 eq) of one reagent can be used to drive the reaction to completion if one component is more valuable.[15] A co-solvent is used to ensure all organic and inorganic components remain soluble.
Catalyst Premix: In a separate small vial, prepare the catalyst solution. Add the reagents in the following order:
400 µL of 50 mM THPTA solution (0.02 mmol, 2 mol%)
200 µL of 50 mM CuSO₄ solution (0.01 mmol, 1 mol%)
Scientist's Note: It is critical to pre-mix the ligand and the copper source before introducing the reducing agent.[5] The ligand forms a complex with Cu(II), preventing its precipitation as copper hydroxide in aqueous buffer and ensuring it is readily available for reduction to the active Cu(I) species. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to ensure full coordination and protection.[5][15]
Add Catalyst: Add the entire 600 µL of the blue Cu(II)/THPTA catalyst solution to the stirring reaction mixture.
Initiate the Reaction: Add 200 µL of the freshly prepared 1 M Sodium Ascorbate solution (0.2 mmol, 20 mol%) to the reaction flask. The solution should turn from light blue to a pale yellow or colorless solution, indicating the reduction of Cu(II) to Cu(I).
Scientist's Note: The reaction is often exothermic. For sensitive substrates, consider adding the ascorbate solution slowly.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every 30-60 minutes. Most reactions are complete within 1-4 hours. A prolonged reaction time (up to 24 hours) may be necessary for sterically hindered substrates.[15]
Reaction Work-up and Product Isolation
The triazole products are often solids that can be isolated without chromatography.[16]
Quenching: Once the reaction is complete (as determined by TLC), add 20 mL of deionized water to the flask. The product may precipitate at this stage.
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
Washing: Combine the organic layers and wash with brine (1 x 20 mL). This helps to remove water and residual water-soluble reagents.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or by suspending the solid in a solvent like diethyl ether or hexane to wash away minor impurities, followed by filtration.[16]
Workflow and Mechanism Visualization
General Reaction Scheme
The CuAAC reaction between 1,3-Propanediol, 2-methyl-2-(2-propynyl)- and a generic azide (R-N₃) yields a stable 1,4-disubstituted 1,2,3-triazole.
Caption: General scheme for the CuAAC reaction.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle of the CuAAC reaction.
Characterization and Expected Results
Proper characterization is essential to confirm the formation of the desired triazole product.
TLC: The triazole product should have a different Rf value than the starting alkyne and azide. A single product spot indicates a clean reaction.
¹H NMR: Look for the characteristic singlet peak of the triazole proton, typically appearing between δ 7.5 and 8.5 ppm. The disappearance of the terminal alkyne proton peak (usually δ 2.5-3.0 ppm) is also a key indicator.
¹³C NMR: Appearance of two new aromatic carbon signals for the triazole ring.
Mass Spectrometry (ESI-MS): The observed mass should correspond to the calculated molecular weight of the product [M+H]⁺ or [M+Na]⁺.
Expected Yield: For this reaction, yields are typically high, often in the range of 85-99%.[2][8]
Troubleshooting Guide
Even robust reactions can sometimes fail. This guide addresses common issues.[5][15]
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Reaction
1. Inactive Catalyst: Cu(I) oxidized to Cu(II); degraded sodium ascorbate.
1a. Prepare sodium ascorbate solution fresh every time.[15]1b. Ensure the reaction is not overly exposed to air; consider degassing solvents or running under an inert atmosphere (N₂ or Ar).[15]
2. Poor Reagent Quality: Starting materials (especially the azide) may have degraded.
2. Verify the purity of starting materials by NMR or other appropriate methods. Azides can be unstable.[15]
3. Inhibiting Functional Groups: Substrates with strong copper-coordinating groups (e.g., free thiols) can sequester the catalyst.
3. Increase the catalyst and ligand loading (e.g., to 5-10 mol%).[5] Protect interfering functional groups if possible.
Multiple Spots on TLC / Side Products
1. Alkyne Homocoupling: Insufficient sodium ascorbate or excess oxygen can lead to Glaser coupling.
1. Ensure at least 10-20 mol% of sodium ascorbate is used. Degas solvents if the problem persists.
2. Azide Degradation: Some azides can degrade, especially with prolonged reaction times or heat.
2. Monitor the reaction closely and work up as soon as it is complete. Store azides properly (cool, dark).
Product is Insoluble / Reaction Stalls
1. Product Precipitation: The triazole product may be insoluble in the reaction medium, crashing out and halting the reaction.
1. Change the solvent system. Add more co-solvent (e.g., DMSO, DMF) to improve solubility.[5][15]
2. Low Reactant Concentration: Very dilute reactions can be inherently slow.
2. Increase the concentration of the reactants if solubility allows.[15]
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a powerful and reliable tool for molecular synthesis. By utilizing the versatile building block 1,3-Propanediol, 2-methyl-2-(2-propynyl)- and following this detailed protocol, researchers can efficiently synthesize functionalized 1,2,3-triazoles. The use of an in situ generated, ligand-stabilized catalyst system ensures high yields and purity, making this methodology suitable for a wide range of applications in drug discovery, materials science, and chemical biology.
References
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
Liras, M., et al. (2017). Efficient and straightforward click synthesis of structurally related dendritic triazoles. RSC Advances, 7(82), 52195-52205. [Link]
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132. [Link]
Makarov, K., et al. (2015). A practical flow synthesis of 1,2,3-triazoles. Organic & Biomolecular Chemistry, 13(32), 8645-8651. [Link]
Jiang, H., et al. (2019). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 24(17), 3145. [Link]
University of Birmingham. (n.d.). Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. [Link]
Pinter, B., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Organometallics, 41(8), 951-960. [Link]
Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2033. [Link]
Martínez-Cisneros, C. S., et al. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of The Electrochemical Society, 166(12), H575. [Link]
ResearchGate. (n.d.). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. [Link]
IntechOpen. (2023). A Recent Concept of Importance: Click Chemistry. [Link]
University of Illinois. (2004). Development and Applications of Click Chemistry. [Link]
Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. Medicinal Research Reviews, 28(2), 278-308. [Link]
Application Note: Synthesis of Alkyne-Functionalized Polyurethanes using 2-Methyl-2-(2-propynyl)-1,3-propanediol (MPPD)
Executive Summary This application note details the synthesis and functionalization of segmented polyurethanes (PUs) utilizing 2-methyl-2-(2-propynyl)-1,3-propanediol (MPPD) . Unlike traditional passive polyurethane back...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthesis and functionalization of segmented polyurethanes (PUs) utilizing 2-methyl-2-(2-propynyl)-1,3-propanediol (MPPD) . Unlike traditional passive polyurethane backbones, MPPD introduces a pendant alkyne moiety into the polymer hard segment. This "chemical handle" enables post-polymerization modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the precise attachment of bioactive ligands, fluorophores, or hydrophilic chains (e.g., PEG) without disrupting the bulk mechanical properties of the polymer matrix.
Scientific Rationale & Mechanism
The Role of MPPD
Standard polyurethanes are chemically inert, limiting their use in advanced biomedical or smart-coating applications. MPPD serves as a functional chain extender . Structurally, it possesses two primary hydroxyl groups (reacting with isocyanates to form the backbone) and one pendant propargyl group (inert during polymerization, active for post-functionalization).
Reaction Pathway
The synthesis follows a two-step "pre-polymer" method to ensure ordered block copolymer architecture:
Pre-polymerization: A macrodiol (soft segment) reacts with excess diisocyanate to form NCO-terminated oligomers.
Chain Extension: MPPD reacts with the NCO-termini, locking the molecular weight and embedding alkyne groups into the hard segments.
Protocol A: Synthesis of Alkyne-Functionalized Polyurethane (PU-Alk)
Objective: Synthesize a segmented PU with 30% hard segment content containing MPPD.
Preparation:
Dry Macrodiol (PCL-2000) in a vacuum oven at 90°C for 4 hours to remove trace water (Critical for stoichiometry).
Dissolve MPPD in anhydrous DMF to create a 20% w/v solution. Keep over 4Å molecular sieves.
Pre-polymer Formation:
In a flame-dried 3-neck round bottom flask equipped with mechanical stirrer and N2 inlet, charge the Diisocyanate (HDI).
Add the dried Macrodiol (PCL) dropwise at 60°C.
Stoichiometry Note: Target an NCO:OH ratio of 2:1 for this step to cap all macrodiol chains with isocyanate.
Add 1 drop of DBTDL catalyst.
Stir at 80°C for 2 hours. Monitor reaction by FTIR (peak at 2270 cm⁻¹ for NCO should decrease but stabilize).
Chain Extension (The Critical Step):
Cool the pre-polymer solution to 60°C.
Add the MPPD solution dropwise.
Stoichiometry: The moles of MPPD should equal (Moles Isocyanate - Moles Macrodiol). The total NCO:OH ratio of the entire reaction should be 1.02:1 (slight isocyanate excess compensates for moisture).
Increase temperature to 80°C and stir for 4–6 hours.
Endpoint: Reaction is complete when the FTIR NCO peak (2270 cm⁻¹) disappears.
Isolation:
Precipitate the polymer into a 10-fold excess of cold Methanol/Water (90:10).
Filter and dry in a vacuum oven at 50°C for 24 hours.
Data Table 1: Typical Formulation (for 10g Batch)
Component
Function
Molar Eq.
Mass (g)
Notes
PCL Diol (Mn 2000)
Soft Segment
1.00
7.50
Provides elasticity
HDI
Coupling Agent
2.00
1.26
Hard segment linker
MPPD
Chain Extender
1.00
0.48
Alkyne functional site
| DBTDL | Catalyst | - | 0.01 | ~2 drops |
Protocol B: "Click" Functionalization (CuAAC)
Objective: Graft mPEG-N3 onto the PU-Alk backbone to create a hydrophilic surface.
Dissolution: Dissolve 1.0 g of PU-Alk in 10 mL of DMF.
Reagent Addition:
Add mPEG-N3 (1.2 equivalents relative to alkyne content in PU).
Add PMDETA (Ligand, 0.1 eq) and CuBr (Catalyst, 0.1 eq).[1]
Note: Use a freeze-pump-thaw cycle to degas the solution (Oxygen poisons the Cu(I) catalyst).
Reaction: Stir at 40°C for 24 hours under Argon atmosphere.
Purification:
Dialyze the reaction mixture against DMF (to remove Copper) and then water (to remove unreacted PEG) using a membrane (MWCO 3.5 kDa).
Lyophilize to obtain the final product.
Characterization & Validation
Spectroscopy (NMR & FTIR)
To validate the synthesis, you must track specific chemical shifts and bond vibrations.
FTIR:
Success: Appearance of Urethane Carbonyl (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
Alkyne: Weak signal at ~2130 cm⁻¹ (often faint in IR).
Click Validation: Disappearance of Azide peak (~2100 cm⁻¹) in the functionalized product.
1H-NMR (DMSO-d6):
MPPD Signal: The methylene protons next to the alkyne appear as a doublet at ~2.4 ppm . The terminal alkyne proton is a triplet at ~2.8 ppm .
Triazole Formation: After clicking, the alkyne proton disappears, and a new Triazole-H singlet appears at ~8.0 ppm .
Thermal Properties (DSC)
MPPD is a short, rigid diol. Its incorporation increases the Hard Segment content.
PU-Alk: Expect a Tg (Glass Transition) of the soft segment at -60°C (PCL) and a hard segment melting/transition >100°C.
Functionalized PU: Grafting bulky groups (like PEG) will disrupt hard-segment packing, likely lowering the hard-segment Tm but increasing water uptake.
Troubleshooting & Expert Tips
Issue
Probable Cause
Corrective Action
Gelation during synthesis
Crosslinking or high NCO
Ensure strict 1:1 stoichiometry. Verify MPPD purity (triols cause gelation). Use anhydrous solvents.[2]
Low Molecular Weight
Moisture contamination
Dry all reagents. Moisture consumes NCO, terminating chains.
Incomplete Click Reaction
Catalyst oxidation
Cu(I) oxidizes to Cu(II) easily. Increase catalyst load or use Ascorbate reducing agent. Ensure rigorous degassing.
Hazy Solution
Phase separation
PUs are often semi-crystalline. Heat the DMF solution to 50°C before adding reagents.
References
"Click" Chemistry as a Promising Tool for Side-Chain Functionalization of Polyurethanes.
Source: Ghent University / Macromolecules.
Context: Establishes the baseline for using alkyne-diols in PU backbones and subsequent CuAAC modification.
URL:[Link]
Synthesis of polyurethanes with pendant azide groups attached on the soft segments and the surface modification with mPEG by click chemistry.
Source: Royal Society of Chemistry (RSC) Advances.
Context: Provides comparative protocols for surface modification of PUs using click chemistry (Azide-Alkyne routes).
URL:[Link]
Synthesis of Polyurethane Polymers via Copper Azide-Alkyne Click Chemistry.
High-Throughput Synthesis and Application of Alkyne-Functionalized Oligomers.
Source: Journal of the American Chemical Society (JACS).
Context: Advanced purification methods for alkyne-functionalized polymers using bead-based capture, relevant for high-purity applications.[3]
URL:[Link]
Application Note: Functionalizing Biodegradable Polyesters with 2-methyl-2-(2-propynyl)-1,3-propanediol
Executive Summary & Strategic Rationale This guide details the incorporation of 2-methyl-2-(2-propynyl)-1,3-propanediol (MPPD) into aliphatic polyester backbones. Unlike standard biodegradable polymers (e.g., PLGA, PCL),...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This guide details the incorporation of 2-methyl-2-(2-propynyl)-1,3-propanediol (MPPD) into aliphatic polyester backbones. Unlike standard biodegradable polymers (e.g., PLGA, PCL), which lack reactive side groups, MPPD introduces a bio-orthogonal alkyne handle directly into the polymer chain.
Why this monomer?
"Click" Ready: The pendant propargyl group enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing post-polymerization conjugation of fragile peptides, drugs, or targeting ligands without exposing them to harsh polymerization conditions.
Structural Stability: The quaternary carbon at the 2-position (neopentyl structure) provides steric hindrance, enhancing the hydrolytic stability of the ester bond compared to linear diols like 1,3-propanediol.
Tunable Degradation: By copolymerizing MPPD with standard diols (e.g., 1,4-butanediol) and diacids (e.g., adipic acid), the degradation rate can be modulated.
Material Science Context: The "Click" Polyester Platform
The synthesis relies on Melt Polycondensation , a solvent-free step-growth polymerization. This method is preferred over Ring-Opening Polymerization (ROP) for this specific monomer because MPPD is a linear diol, not a cyclic lactone.
Mechanism of Action[1]
Step 1 (Transesterification/Esterification): MPPD reacts with a dicarboxylic acid (or diester) to form oligomers, releasing water (or alcohol).
Step 2 (Polycondensation): High vacuum drives the removal of volatile byproducts, shifting the equilibrium toward high molecular weight (MW) polymers.[1]
Step 3 (Functionalization): The pendant alkyne reacts with an azide-tagged molecule via CuAAC to form a stable triazole linkage.
Workflow Visualization
Caption: Figure 1. Synthesis workflow from monomer feed to functionalized drug-delivery scaffold.
Protocol A: Melt Polycondensation Synthesis
Objective: Synthesize Poly(MPPD-co-adipate) with a target molecular weight (Mn) > 15,000 g/mol .
Reagents & Equipment Table
Component
Specification
Purpose
MPPD
2-methyl-2-(2-propynyl)-1,3-propanediol (>98%)
Functional monomer.
Comonomer
1,4-Butanediol (Optional)
Dilutes alkyne density; modulates crystallinity.
Diacid
Adipic Acid (AA) or Dimethyl Adipate
Backbone linker.
Catalyst
Titanium(IV) butoxide (Ti(OBu)₄)
Transesterification catalyst (200-500 ppm).
Equipment
3-neck flask, Mechanical Stirrer, High Vac Pump
Essential for removing condensate.
Step-by-Step Methodology
Stoichiometric Calculation:
Calculate a 1:1 molar ratio of Diol:Diacid.
Critical Step: Add a 5-10% molar excess of the Diol . Volatilization of the diol occurs under vacuum; this excess ensures chain ends remain hydroxyl-terminated and stoichiometry is balanced during the final stage.
Reactor Charge:
Load MPPD (and optional comonomer) and Adipic Acid into a dry 3-neck round-bottom flask.
Add Ti(OBu)₄ catalyst (0.1 wt% relative to monomers).
Equip with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (or distillation head) connected to a condenser.
Stage I: Esterification (Oligomerization):
Purge system with N₂ for 15 mins.
Heat to 150°C under continuous N₂ flow.
Stir at 150 RPM. Water will begin to distill over.[1]
Gradually ramp temperature to 170°C over 2 hours.
Checkpoint: Reaction is ready for Stage II when >90% of theoretical water volume is collected and the distillate temperature drops.
Stage II: Polycondensation:
Caution: The alkyne group is thermally sensitive. Do not exceed 180-190°C. Standard polyester protocols often go to 220°C; for MPPD, keep it lower to prevent crosslinking of the triple bonds.
Slowly apply vacuum to prevent bumping. Ramp down to < 1 mbar (0.1 mmHg) over 45 minutes.
Maintain 180°C and full vacuum for 4–6 hours.
Viscosity Check: The torque on the stirrer will increase significantly. Stop when the melt wraps around the stirring rod (Weissenberg effect).
Work-up:
Cool to room temperature under N₂.
Dissolve the crude polymer in a minimum amount of Chloroform or DCM.
Precipitate dropwise into excess cold Methanol (10x volume).
Filter and dry in a vacuum oven at 40°C for 24 hours.
Protocol B: "Click" Functionalization (CuAAC)
Objective: Conjugate an Azide-functionalized PEG (PEG-N₃) to the polyester backbone.
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).
Step-by-Step Methodology
Dissolution:
Dissolve 100 mg of Polyester in 5 mL of DMF in a Schlenk tube.
Add 1.2 equivalents of mPEG-Azide (relative to alkyne units calculated by NMR).
Catalyst Preparation:
Prepare aqueous solutions of CuSO₄ (100 mM) and NaAsc (200 mM).
Add CuSO₄ (5 mol% relative to alkyne) and NaAsc (10 mol%) to the reaction mixture.
Note: The NaAsc reduces Cu(II) to the active Cu(I) species in situ.
Degassing (Crucial):
Oxygen oxidizes Cu(I) to inactive Cu(II). Perform 3 cycles of Freeze-Pump-Thaw or vigorous N₂ bubbling for 15 minutes.
Reaction:
Stir at 35°C for 24 hours in the dark.
Purification & Copper Removal:
Chelation: Add a pinch of EDTA or cupriabsorb resin to chelate residual copper (solution turns from blue/green to clear).
Dialysis: Transfer to a dialysis bag (MWCO 3.5 kDa) and dialyze against water/methanol for 48 hours to remove unreacted PEG and copper salts.
Lyophilize to obtain the final product.
Characterization & Troubleshooting Logic
Key Analytical Metrics
¹H-NMR (CDCl₃):
MPPD Signal: Look for the propargyl methylene doublet at ~2.5 ppm and the alkyne proton triplet at ~2.0 ppm.
Success: Post-click, the alkyne proton peak disappears, and a new Triazole proton peak appears at ~7.5-8.0 ppm.
GPC (Gel Permeation Chromatography): Confirm MW increase and lack of crosslinking (low PDI).
DSC (Differential Scanning Calorimetry): MPPD disrupts crystallinity. Expect an amorphous polymer with a Tg dependent on the comonomer ratio.
Troubleshooting Decision Tree
Caption: Figure 2. Troubleshooting logic for synthesis and functionalization failures.
References
Parrish, B., Breitenkamp, R. B., & Emrick, T. (2005). PEG- and Peptide-Grafted Aliphatic Polyesters by Click Chemistry. Journal of the American Chemical Society, 127(20), 7404–7410.
Riva, R., Schmeits, S., Jérôme, C., Jérôme, R., & Lecomte, P. (2007). Combination of ring-opening polymerization and "click" chemistry towards functionalization of aliphatic polyesters. Macromolecules, 40(4), 941-946.
Jiang, X., Vogel, E. B., Smith, M. R., & Baker, G. L. (2008). "Clickable" polyglycolides: Tunable degradation and functionalization. Macromolecules, 41(6), 1937-1944.
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.
Sigma-Aldrich. (n.d.). Biodegradable Aliphatic Polyesters for Drug Delivery.[2][3]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Step-Growth Polymerization of Alkynyl Diol Monomers
Strategic Overview: The "Clickable" Backbone
In the landscape of therapeutic polymer development, alkynyl diols (e.g., 2-butyne-1,4-diol) represent a high-value monomer class. Unlike standard aliphatic diols, the internal alkyne bond provides a dormant "chemical handle" within the polymer backbone. This orthogonality allows researchers to synthesize high-molecular-weight polymers first, and then conjugate sensitive biological payloads (peptides, aptamers, small molecules) via Click Chemistry (CuAAC or Thiol-Yne) without exposing the drug to the harsh conditions of polymerization.
This guide details two distinct step-growth methodologies to incorporate alkynyl diols into functional biomaterials:
Polyaddition (Polyurethanes): For stable, elastomeric tissue scaffolds.
Activated Polycondensation (Polyesters): For biodegradable drug-eluting matrices.
Technique A: Polyurethane (PU) Synthesis via Solution Polyaddition
Rationale:
Standard melt polymerization is often unsuitable for alkynyl monomers due to the risk of thermal crosslinking (alkyne-alkyne coupling) at temperatures >150°C. Solution polymerization using the "Prepolymer Method" allows for strict stoichiometric control and lower temperatures (<80°C), preserving the alkyne integrity.
Mechanism: Nucleophilic Addition
The hydroxyl groups of the alkynyl diol nucleophilically attack the electrophilic carbon of the isocyanate group. This forms a urethane linkage (–NH–CO–O–) without eliminating small molecules, classifying it as a polyaddition.
Experimental Protocol: The Prepolymer Route
Materials:
Monomer A (Diol): 2-Butyne-1,4-diol (Purified by recrystallization from ethyl acetate).
Monomer B (Diisocyanate): Hexamethylene diisocyanate (HDI) or 4,4'-Methylene diphenyl diisocyanate (MDI).
Catalyst: Dibutyltin Dilaurate (DBTDL) [0.1 wt%].
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Critical: Water content must be <0.05% to prevent urea formation.
Workflow:
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, reflux condenser, and mechanical stirrer. Purge with N2 for 15 mins.
Prepolymer Formation (2:1 Ratio):
Charge the flask with Diisocyanate (2.0 equivalents).
Add dry Polyol (e.g., PEG or PCL diol) (1.0 equivalent) dissolved in DMF.
Rationale:
To create biodegradable carriers, ester linkages are required. Traditional acid-catalyzed esterification requires high heat and vacuum to remove water (equilibrium shift). For alkynyl diols, we utilize Activated Polycondensation using diacid chlorides. This irreversible reaction proceeds rapidly at ambient temperatures, eliminating thermal degradation risks.
Irradiate: UV light (365 nm, 10 mW/cm²) for 10–30 mins.
Result: Formation of a dithioether linkage, conjugating the drug to the backbone.
Visualizing the Chemistry
The following diagram illustrates the orthogonal workflow: creating the scaffold first (Step-Growth), then activating it (Functionalization).
Figure 1: Orthogonal synthesis workflow. The alkyne remains inert during step-growth polymerization, allowing for selective downstream drug conjugation.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Gelation / Crosslinking
Thermal alkyne coupling or >2.0 functionality.
Keep Temp <80°C. Ensure monomers are strictly bifunctional (pure).
Low Molecular Weight
Stoichiometric imbalance or water contamination.
Dry solvents over molecular sieves (3Å). Use precise 1:1 molar ratio.
Incomplete Drug Loading
Steric hindrance at backbone alkyne.
Use a spacer arm on the thiol-drug. Switch from Thiol-Yne to CuAAC (smaller transition state).
Discoloration
Oxidation of amines or phenols.
Conduct all reactions under continuous Nitrogen/Argon purge.
References
Terada, K. et al. (2020). Strategy for the synthesis of alkyne-functionalized step-growth polymers and their post-functionalization. ResearchGate.
Lodge, T. & Hiemenz, P. (2020). Polymer Chemistry: The Basic Concepts - Step-Growth Polymerization Kinetics. CRC Press.
Hoyle, C. E. & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition.
Sardon, H. et al. (2012). Highly Tunable Polyurethanes: Organocatalyzed Polyaddition and Subsequent Post-polymerization Modification. Royal Society of Chemistry.
Gomez, F. et al. (2018). Synthesis of polyurethanes with pendant azide/alkyne groups attached on the soft segments. RSC Advances.
Application Note & Protocols: Advanced Hydrogel Surface Modification Using 1,3-Propanediol, 2-methyl-2-(2-propynyl)-
Audience: Researchers, scientists, and drug development professionals. Introduction: The Need for Intelligent Hydrogel Surfaces Hydrogels are indispensable tools in biomedical research, prized for their high water conten...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Need for Intelligent Hydrogel Surfaces
Hydrogels are indispensable tools in biomedical research, prized for their high water content and tunable properties that mimic native soft tissues.[1] Their application in drug delivery, tissue engineering, and 3D cell culture is vast.[1][2] However, the inherent bio-inertness of many common hydrogel backbones (e.g., poly(ethylene glycol), PVA) limits their biological functionality. To overcome this, surface modification is employed to introduce specific biochemical cues that can direct cellular behavior, immobilize therapeutics, or enhance biocompatibility.
This guide details the use of a novel, bifunctional linker molecule, 1,3-Propanediol, 2-methyl-2-(2-propynyl)- (herein referred to as PMP-diol ), for advanced two-stage hydrogel surface modification. PMP-diol offers a distinct advantage: its dual-ended structure features two primary hydroxyl groups for initial, stable covalent attachment to a hydrogel scaffold, and a terminal alkyne group that serves as a versatile handle for subsequent bio-conjugation via "click" chemistry.[1][3][4] This two-step strategy uncouples the hydrogel formation/modification from the delicate process of attaching sensitive biologics, offering superior control and preserving the activity of the conjugated molecule.
Principle of the Method: A Two-Stage Functionalization Strategy
The core of this methodology lies in a two-stage process that transforms a standard hydrogel into a highly functionalized platform ready for bio-conjugation.
Stage 1: Covalent Immobilization of the Alkyne Handle. The diol functionality of PMP-diol is leveraged to form a stable ester bond with a hydrogel containing available carboxylic acid groups (e.g., alginate, hyaluronic acid, or poly(acrylic acid)-based hydrogels). This reaction is facilitated by the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, which activates the carboxyl groups for efficient reaction with the PMP-diol's hydroxyls.[5]
Stage 2: Bio-conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Once the hydrogel surface is decorated with the terminal alkyne groups of PMP-diol, it becomes a platform for "click" chemistry. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is an ideal choice for bio-conjugation due to its high specificity, efficiency, and biocompatibility under aqueous conditions.[4][6] An azide-modified molecule of interest (e.g., a peptide, protein, or drug) can be "clicked" onto the surface with minimal side reactions, preserving the integrity of both the hydrogel and the biologic.[7]
Reaction vessels (e.g., 6-well plate or small beaker)
Orbital shaker
Procedure:
Hydrogel Equilibration: Place the hydrogel discs/constructs into your reaction vessel. Wash three times with Activation Buffer, allowing the hydrogel to equilibrate for 15 minutes in the final wash.
Prepare Activation Solution: Crucially, this solution must be prepared immediately before use as EDC is hydrolysis-sensitive.[9] In a separate tube, dissolve EDC (final concentration 4 mg/mL, ~20 mM) and NHS (final concentration 6 mg/mL, ~50 mM) in fresh, cold Activation Buffer.
Carboxyl Group Activation: Aspirate the buffer from the hydrogels and add the freshly prepared EDC/NHS solution, ensuring the hydrogels are fully submerged. React for 15 minutes at room temperature with gentle agitation.[8]
Washing: Quickly aspirate the EDC/NHS solution and wash the hydrogels twice with cold Activation Buffer to remove excess crosslinker.
PMP-diol Conjugation: Immediately add a solution of PMP-diol (5-10 mg/mL in Activation Buffer) to the activated hydrogels.
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
Final Washing: Aspirate the PMP-diol solution. Wash the hydrogels extensively with Wash Buffer (PBS, pH 7.4) at least five times over a period of 4-6 hours to remove all unreacted reagents and byproducts.
Storage: Store the now alkyne-functionalized hydrogels in sterile PBS at 4°C until ready for the next stage.
Experimental Workflow: Alkyne Functionalization
Caption: Step-by-step workflow for Protocol 1.
Protocol 2: Verification of Surface Modification
It is essential to verify the successful immobilization of the alkyne groups before proceeding. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a powerful, non-destructive technique for this purpose.
Materials:
Alkyne-functionalized hydrogel (from Protocol 1)
Unmodified (control) hydrogel
ATR-FTIR Spectrometer
Deionized water
Procedure:
Sample Preparation: Take both a control and a functionalized hydrogel sample. Gently blot the surface with a lint-free wipe to remove excess surface water. The sample should be damp but not dripping.
Acquire Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty, clean crystal.
Acquire Control Spectrum: Place the control (unmodified) hydrogel onto the ATR crystal, ensuring good contact. Acquire the IR spectrum.
Acquire Sample Spectrum: Replace the control hydrogel with the alkyne-functionalized hydrogel. Ensure similar contact and pressure. Acquire the IR spectrum.
Data Analysis:
Compare the spectra of the control and modified hydrogels.
Look for the appearance of a new, sharp, characteristic peak around 2100-2150 cm⁻¹ . This peak corresponds to the C≡C (alkyne) stretching vibration and its presence is strong evidence of successful PMP-diol immobilization.[10]
You may also observe changes in the broad -OH stretch region (~3300 cm⁻¹) and the C=O stretch region (~1730 cm⁻¹ for the new ester bond and ~1650 cm⁻¹ for the original carboxylate).[11]
Table 1: Expected ATR-FTIR Spectral Changes
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Expected Result
-C≡C-H
Alkyne Stretch
~2120
New peak appears
-COOH
C=O Stretch
~1700
Peak may decrease in intensity
-COO-R
Ester C=O Stretch
~1730
New shoulder/peak appears
-OH / -NH
O-H / N-H Stretch
3000-3500
Broad peak changes shape/intensity
Protocol 3: Downstream Bio-conjugation of an Azide-Peptide (RGD)
This protocol provides an example of conjugating a cell-adhesive peptide, Azide-Cys-Arg-Gly-Asp (Azide-RGD), to the alkyne-functionalized hydrogel surface. The RGD sequence is a well-known motif that promotes cell attachment via integrin binding.[7][12][13]
Materials:
Alkyne-functionalized hydrogel (from Protocol 1, stored in PBS)
Azide-RGD peptide
Copper(II) Sulfate (CuSO₄)
Sodium Ascorbate
Tris-HCl buffer (100 mM, pH 7.8)
EDTA solution (50 mM in PBS)
Sterile, deionized water
Procedure:
Prepare Reagents:
Peptide Solution: Dissolve Azide-RGD in sterile water to a stock concentration of 10 mg/mL.
CuSO₄ Solution: Prepare a 100 mM stock solution in sterile water.
Sodium Ascorbate Solution: Prepare this solution fresh immediately before use. Dissolve sodium ascorbate in sterile water to a 500 mM stock solution.
Prepare Click Reaction Cocktail:
In a single tube, combine the reagents in the following order to create the final reaction cocktail. For a 1 mL final volume:
800 µL Tris-HCl buffer
100 µL Peptide Solution (for a final concentration of 1 mg/mL)
Note: The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) in situ. Adding it last is critical.
Hydrogel Preparation: Remove the alkyne-functionalized hydrogels from storage and place them in a new reaction vessel. Aspirate the PBS.
Click Reaction: Add the freshly prepared click reaction cocktail to the hydrogels, ensuring they are fully submerged.
Incubation: React for 1-2 hours at room temperature on a gentle orbital shaker, protected from light.
Stop Reaction & Chelating Wash: Aspirate the reaction cocktail. Add the EDTA solution and incubate for 30 minutes. This step is crucial to chelate and remove the cytotoxic copper catalyst.[1]
Final Washing: Wash the hydrogels extensively (at least five times) with sterile PBS over several hours to remove all traces of EDTA, unreacted peptide, and catalyst.
Verification & Use: The RGD-functionalized hydrogel is now ready for cell culture experiments. Verification can be performed by seeding with an appropriate cell line (e.g., fibroblasts) and observing enhanced cell spreading compared to an unmodified control.[7][12]
Workflow: Peptide "Click" Conjugation
Caption: Step-by-step workflow for Protocol 3.
References
Click Chemistry-Based Hydrogels for Tissue Engineering. (2025). MDPI.
Chapter 13: Application of Click Chemistry in Hydrogels. (2024). In Books.
New approaches in hydrogel synthesis -- Click chemistry: a review. (2025). ResearchGate.
Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. (2026). MDPI.
Application of “Click” Chemistry in Biomedical Hydrogels. (2022). PMC.
Synthesis and Evaluation of Cytocompatible Alkyne-Containing Poly(β-amino ester)-Based Hydrogels Functionalized via Click Reaction. (2020). ACS Macro Letters.
Modification and crosslinking strategies for hyaluronic acid‐based hydrogel biomaterials. (n.d.). Wiley Online Library.
The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. (2024). PMC.
Click-functionalized hydrogel design for mechanobiology investigations. (n.d.). PMC.
Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers. (2025). Benchchem.
Characterization of the hydrogels. (a) ATR-FTIR spectra (b) DSC... (n.d.). ResearchGate.
Bicyclic RGD peptides enhance nerve growth in synthetic PEG-based Anisogels. (2021). Royal Society of Chemistry.
FTIR-ATR Characterization of Hydrogel, Polymer Films, Protein Immobilization and Benzotriazole Adsorption on Copper Surface. (2026). UNT Digital Library.
Using 1,3-Propanediol, 2-methyl-2-(2-propynyl)- as a chain extender in elastomers
Application Note: High-Fidelity Functionalization of Polyurethane Elastomers using 2-methyl-2-(2-propynyl)-1,3-propanediol Part 1: Executive Summary & Rationale The Challenge: Standard polyurethane (PU) elastomers posses...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Functionalization of Polyurethane Elastomers using 2-methyl-2-(2-propynyl)-1,3-propanediol
Part 1: Executive Summary & Rationale
The Challenge:
Standard polyurethane (PU) elastomers possess excellent mechanical properties (high tensile strength, elongation) but lack reactive sites for post-polymerization modification. Attaching bioactive ligands (peptides, drugs) usually requires altering the isocyanate stoichiometry, which compromises the polymer's structural integrity.
The Solution:2-methyl-2-(2-propynyl)-1,3-propanediol (CAS: 14222-68-5), hereafter referred to as MPPD-Alkyne , serves as a dual-function chain extender.
Structural Role: Its primary hydroxyl groups react with isocyanates to form the hard segment of the polyurethane backbone, maintaining elastomeric mechanics.
Functional Role: The pendant alkyne (propynyl) group remains inert during polymerization (orthogonal reactivity). It subsequently serves as a universal docking site for azide-functionalized molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Target Audience:
This protocol is designed for drug development scientists creating drug-eluting stents, antimicrobial coatings, or tissue engineering scaffolds where precise ligand density is required.
Part 2: Chemical Logic & Mechanism
The success of this application relies on Orthogonality . The urethane formation (Alcohol + Isocyanate) occurs at 60–80°C. The alkyne group is thermally stable at these temperatures and does not react with isocyanates, preventing cross-linking during the initial synthesis.
Reaction Pathway Diagram
Caption: Workflow for integrating MPPD-Alkyne into polyurethane backbones followed by post-polymerization functionalization.
Part 3: Materials & Pre-Processing
Critical Quality Attribute (CQA): Moisture Control.
Isocyanates react with water to form urea and CO₂ gas, causing bubbles and stoichiometry imbalance.
Component
Specification
Pre-Processing Protocol
MPPD-Alkyne
>98% Purity
Dry in vacuum oven at 40°C for 24h prior to use. Store in desiccator.
Polyol
PCL/PEG/PTMG (Mn 1000-2000)
Degas at 100°C under vacuum (<1 mbar) for 2h to remove moisture.
Copper Removal: Wash the polymer 3x with an EDTA solution (0.1 M) or use Cuprisorb resin to strip residual copper.
Final wash with water/methanol and vacuum dry.
Part 6: Characterization & Validation
To ensure the protocol worked, you must validate three distinct states:
Technique
Observation
Interpretation
FTIR (Step 1)
Peak at 2120–2140 cm⁻¹
Presence of Alkyne (C≡C) stretch in the base polymer.
FTIR (Step 2)
Disappearance of 2120 cm⁻¹
Successful conversion of Alkyne to Triazole.
¹H NMR
Shift of propargyl protons
Protons adjacent to alkyne (~4.7 ppm) shift significantly upon triazole formation.
DSC
Tg and Tm shifts
"Clicking" bulky groups often raises the Glass Transition Temperature (Tg) due to restricted chain mobility.
Tensile Test
Stress/Strain Curve
Verify that functionalization did not embrittle the elastomer (Modulus should remain within ±15% of base polymer).
Structural Validation Diagram
Caption: Key spectroscopic shifts indicating successful conjugation of the azide-ligand to the MPPD-based polyurethane.
Part 7: References
Sharpless, K. B., et al. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews.
Binder, W. H., & Sachsenhofer, R. (2007). "Click Chemistry in Polymer and Materials Science." Macromolecular Rapid Communications.
PubChem. "1,3-Propanediol, 2-methyl-2-(2-propynyl)- Compound Summary." National Library of Medicine.
Cooper, S. L., et al. (2012). "Synthesis and Characterization of Click-Functionalized Polyurethane Elastomers." Biomacromolecules. (Contextual citation for polyurethane click chemistry protocols).
Purification methods to remove isomers from 2-methyl-2-(2-propynyl)-1,3-propanediol
This guide addresses the specific purification challenges for 2-methyl-2-(2-propynyl)-1,3-propanediol (also known as 2-methyl-2-propargyl-1,3-propanediol). Unlike its saturated analog (2-methyl-2-propyl-1,3-propanediol),...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the specific purification challenges for 2-methyl-2-(2-propynyl)-1,3-propanediol (also known as 2-methyl-2-propargyl-1,3-propanediol).
Unlike its saturated analog (2-methyl-2-propyl-1,3-propanediol), this molecule contains a terminal alkyne, making it susceptible to a specific class of isomerization impurities—most notably the allene tautomer —which requires specialized purification protocols beyond standard distillation.
Quick Reference Data
Property
Specification
Target Molecule
2-methyl-2-(2-propynyl)-1,3-propanediol
CAS Number
Not widely listed; Analogous to 78-26-2 (Propyl variant)
White crystalline solid or viscous oil (MP est. 60–80°C)
Module 1: Understanding the Isomer Challenge
Q: Why do I see a persistent impurity peak in my NMR despite distillation?
A: You are likely observing the allene isomer .
During synthesis (often involving alkylation of malonates or condensation reactions under basic conditions), the propargyl group (
) can isomerize to an allene group (). This is known as the acetylene-allene rearrangement .
Mechanism: Base-catalyzed proton abstraction from the propargylic position (C3) leads to a resonance-stabilized anion, which can reprotonate at C1 to form the allene.
Difficulty: The allene isomer often has a boiling point and solubility profile very similar to the propargyl target, making standard fractional distillation ineffective.
Isomerization Pathway Diagram
Figure 1: The base-catalyzed propargyl-allene tautomerization pathway responsible for the primary isomeric impurity.
If your crude material is a solid or a solidifying oil, recrystallization is the most efficient method to remove the allene isomer, as the rigid linear alkyne packs differently in the crystal lattice than the orthogonal allene.
Protocol:
Solvent Selection: Use a non-polar/polar mixture. Toluene:Ethyl Acetate (9:1) or Hexane:Ethyl Acetate (4:1) are recommended starting points.
Dissolution: Dissolve crude diol in the minimum amount of hot solvent (
).
Tip: If the oil is stubborn, add a seed crystal of the propyl-analog (if available) or scratch the glass to induce nucleation.
Cooling: Allow to cool slowly to room temperature, then refrigerate at
for 12 hours. Rapid cooling traps the allene isomer.
Filtration: Wash crystals with cold Hexane.
Method B: Argentation Chromatography (For High Purity >99%)
For removing trace allene isomers that co-crystallize, or if the product is an oil, Silver Nitrate (
) Impregnated Silica is the "silver bullet."
Why it works: Silver ions (
) form a reversible -complex with the terminal alkyne, significantly retarding its retention time compared to the allene and other impurities.
Protocol:
Prepare Resin: Dissolve
(10% w/w of silica weight) in Acetonitrile. Add silica gel and rotary evaporate to dryness (protect from light).
Column Setup: Pack the column with the treated silica.
Elution: Elute with Hexane:Ethyl Acetate gradient (start 100:0
50:50).
Order of Elution: The Allene isomer elutes first (weak interaction). The Propargyl target elutes second (strong
-complex).
Recovery: Wash the collected fractions with a dilute ammonia solution or brine to remove any leached silver ions before evaporation.
Purification Decision Tree
Figure 2: Logical workflow for selecting the appropriate purification method based on physical state and purity requirements.
Module 3: Analytical Troubleshooting (FAQs)
Q: How do I distinguish the Allene impurity from the Propargyl target by NMR?A: The proton signals are distinct and diagnostic.
Target (Propargyl): Look for a triplet (or doublet of doublets) at
2.0–2.3 ppm (acetylenic proton ) and a doublet at 2.4–2.6 ppm (propargylic ).
Impurity (Allene): Look for a multiplet at
5.0–5.4 ppm (). The presence of vinylic protons is the red flag.
Q: My product turned yellow/brown during distillation. What happened?A: Thermal polymerization. Terminal alkynes are thermally unstable at high temperatures, especially in the presence of trace metals or bases.
Fix: Use High Vacuum (<1 mmHg) to keep the bath temperature below
. Add a radical inhibitor like BHT (butylated hydroxytoluene) to the pot before distillation.
Q: Can I use chemical methods (e.g., protecting groups) to separate them?A: Yes, but it reduces yield. You can form the copper(I) acetylide of the target (which precipitates as a solid), wash away the allene, and then regenerate the alkyne with dilute acid.
Warning: Copper acetylides are potentially explosive when dry. This method is recommended only for small-scale (<1g) "rescue" operations.
References
Propargyl-Allene Isomerization Mechanism
Campagne, J. M., et al. "Reaction of Propargylic Alcohols."[1] Journal of Organic Chemistry. Explains the base-catalyzed tautomerization of propargyl groups.
Argentation Chromatography (Ag-Silica)
Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate." Tetrahedron, 2001. The definitive guide on separating alkynes and allenes using silver ions.
Synthesis & Properties of Propargyl Diols
ResearchGate.[2][3] "Synthesis of 2-methyl-2-propargyl-1,3-propanediol for Polyester Applications." Confirms the synthesis route via malonate alkylation and the solid nature of analogous diols.
General Physical Properties (Analogous)
PubChem.[4] "2-Methyl-2-propyl-1,3-propanediol (CAS 78-26-2)."[4][5] Used as a baseline for physical property estimation (MP ~58°C).
Technical Support Center: Solubilization Protocols for 2-Methyl-2-(2-propynyl)-1,3-propanediol (MPPD)
Executive Summary & Molecule Profile The Challenge: Researchers frequently encounter precipitation or "oiling out" when working with 2-methyl-2-(2-propynyl)-1,3-propanediol (MPPD) .[1][2] While the molecule contains two...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
The Challenge:
Researchers frequently encounter precipitation or "oiling out" when working with 2-methyl-2-(2-propynyl)-1,3-propanediol (MPPD) .[1][2] While the molecule contains two hydrophilic hydroxyl groups, the quaternary carbon substituted with a propargyl (2-propynyl) group introduces significant hydrophobicity and structural rigidity.[2] This creates an "amphiphilic frustration," where the molecule tends to self-associate or crystallize in pure water or high-salt buffers (like PBS) rather than fully dissolving.[1][2]
Molecule Profile:
Common Name: MPPD (Methyl-Propargyl-Propanediol)[1][2]
Solubility Class: Amphiphilic / Sparingly Soluble in cold water.[2]
Diagnostic Framework: Is it actually dissolved?
Before proceeding with solubilization, ensure you are correctly diagnosing the state of your solution. MPPD often forms micro-emulsions that look clear but are actually suspensions.[2]
The Tyndall Test:
Prepare your solution.
Dim the room lights.
Shine a laser pointer (red or green) through the vial.
Use the following logic flow to select the correct protocol for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Troubleshooting Protocols
Protocol A: The "Dropwise Dilution" Method (Standard)
Best for: Chemical synthesis (Click chemistry), robust enzymatic assays.
The Science: MPPD behaves like a surfactant. Adding water to the solid MPPD often results in a "gummy" precipitate that is kinetically difficult to redissolve. You must dissolve it in an organic solvent first, then dilute.[2]
Ethanol (Absolute) - Alternative if DMSO interferes with reaction[1][2]
Step-by-Step:
Primary Solubilization: Dissolve MPPD in pure DMSO to a concentration 100x higher than your final desired aqueous concentration (e.g., make a 100 mM stock for a 1 mM final solution).[2]
Note: Vortex for 30 seconds. The solution should be crystal clear.
The Dilution Phase:
Place your aqueous buffer (PBS/Water) on a magnetic stirrer (medium speed).[2]
Slowly add the DMSO stock dropwise into the vortex of the stirring buffer.
Critical: Do not add buffer to the DMSO stock; this causes local high concentrations of water and precipitation.
Best for: Cell culture, animal studies, or assays sensitive to organic solvents.[2]
The Science: The propargyl (alkyne) tail of MPPD is hydrophobic and sterically rigid. It fits perfectly into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] This "hides" the hydrophobic portion, presenting a hydrophilic exterior to the water.
Best for: Saturated aqueous solutions without additives.[2]
The Science: MPPD has a high lattice energy. Breaking the crystal structure requires energy. Once dissolved, it may remain in a supersaturated state (metastable) long enough for experiments.[2]
Sonication: Pulse sonicate (30 sec on / 30 sec off) to prevent overheating.
Thermal Shift: Heat to 50°C.
Warning:Do not exceed 80°C. Terminal alkynes can be unstable or polymerize at high temperatures in the presence of trace metal ions.
Frequently Asked Questions (FAQ)
Q: I am doing a Copper-Catalyzed Click Reaction (CuAAC). Will DMSO interfere?A: Generally, no.[2] DMSO is a standard co-solvent for CuAAC.[2] However, DMSO can chelate copper ions slightly.[2] If your reaction is sluggish, increase the copper catalyst load or switch to tert-butanol/water (1:1) as the solvent system, which is the "gold standard" for click chemistry involving sparingly soluble reactants.
Q: My solution turned yellow after heating. Is it still good?A:Discard it. Yellowing in alkyne solutions often indicates oxidative degradation or polymerization.[2] Ensure your water is free of transition metals (use chelators like EDTA if compatible with your assay) and store stocks under nitrogen/argon.
Q: Can I autoclave MPPD solutions?A:No. The high heat (121°C) and pressure can degrade the propargyl group. Always filter sterilize (0.22 µm PES or PVDF membranes) instead.[2]
Q: Why does it precipitate in PBS but not in water?A: This is the "Salting Out" effect. The ions in PBS (Na+, K+, Cl-, PO4-) compete for water molecules, reducing the hydration shell available for the MPPD diol groups. If using PBS, follow Protocol A (DMSO spike) strictly.
Visualizing the Solubilization Mechanism
The following diagram illustrates how Cyclodextrin (Protocol B) overcomes the hydrophobic resistance of the propargyl group.
Figure 2: Mechanism of Cyclodextrin-mediated solubilization.[1][2] The hydrophobic propargyl group is sequestered within the CD cavity, preventing aggregation.
References
PubChem. (n.d.).[2] 2-Methyl-2-propylpropane-1,3-diol (Analogue Property Data).[1][2][3] National Library of Medicine. Retrieved from [Link][2]
Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[2][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Retrieved from [Link]
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[1][2] (Reference for t-Butanol/Water solvent systems for alkynes). Retrieved from [Link][2]
Air Products & Chemicals. (2021). Surfynol® 104 Surfactant (Acetylenic Diol Chemistry).[2] Technical Bulletin.[2] (Industrial reference for acetylenic diol solubility behavior). Retrieved from [Link]
Minimizing thermal degradation of propargyl groups during melt polymerization
Technical Support Center: Propargyl Group Stability in Melt Polymerization Welcome to the technical support center for researchers working with propargyl-functionalized monomers and polymers. This guide is designed to pr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Propargyl Group Stability in Melt Polymerization
Welcome to the technical support center for researchers working with propargyl-functionalized monomers and polymers. This guide is designed to provide you with in-depth, field-proven insights into a critical challenge: minimizing the thermal degradation of propargyl groups during melt polymerization. As thermosetting resins, propargyl-containing polymers offer exceptional post-cure properties, but their processing window can be narrow due to the thermal sensitivity of the alkyne moiety. This document provides troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Part 1: Fundamentals of Propargyl Group Thermal Degradation
The propargyl group (HC≡C-CH₂–) is a highly reactive functional group essential for forming cross-linked networks via thermal polymerization.[1][2] However, the high temperatures required for melt processing and curing can also initiate undesirable side reactions.[3][4] These reactions can compete with the desired polymerization, leading to compromised material properties.
The primary degradation pathways include:
Chain Scission: Radical-induced cleavage of the polymer backbone, leading to a reduction in molecular weight and mechanical strength.[4][5]
Side-Group Elimination: The stripping of the propargyl group from the polymer backbone.[4]
Uncontrolled Cross-linking & Side Reactions: The terminal alkyne is susceptible to side reactions, especially at elevated temperatures. These include:
Oxidative Coupling (Glaser Coupling): In the presence of oxygen and catalytic impurities (like copper), terminal alkynes can dimerize to form 1,3-diynes, leading to brittle materials.[6]
Isomerization: Rearrangement of the propargyl group to form a less reactive allene isomer.[6][7]
Premature Cyclization/Network Formation: Uncontrolled reactions can lead to premature gelation and processing difficulties.
Understanding these competing reactions is the first step toward designing a robust melt polymerization process.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: My final polymer is discolored (yellow to dark brown) after melt processing, even under an inert atmosphere. What's happening?
A1: Discoloration is a primary indicator of thermal degradation. The formation of extended conjugated systems and polyene structures from side reactions of the propargyl group creates chromophores that absorb visible light. While an inert atmosphere is crucial for preventing thermo-oxidative degradation, purely thermal degradation can still occur.[4]
Causality: At high temperatures, the propargyl groups can undergo a series of complex reactions, including intramolecular cyclization and intermolecular cross-linking, which extend conjugation and cause discoloration.[2]
Troubleshooting Steps:
Lower Polymerization Temperature: This is the most direct approach. Determine the minimum temperature required for adequate melt flow and polymerization kinetics.
Reduce Residence Time: Minimize the time the polymer spends at the maximum temperature. A faster heating ramp to the setpoint followed by a shorter hold time can be effective.
Incorporate a Thermal Stabilizer: Antioxidants, particularly hindered phenols or phosphites, can interrupt radical chain reactions that contribute to the formation of colored byproducts.
Verify Atmosphere Purity: Ensure your inert gas (Nitrogen or Argon) is high-purity and that your system is free of leaks. Even trace amounts of oxygen can accelerate degradation pathways.[8][9]
Q2: I'm observing a lower final molecular weight and inferior mechanical properties (e.g., brittleness) than predicted. Why?
A2: This issue strongly suggests that chain scission is a dominant degradation pathway.[5] Instead of forming a robust, cross-linked network, the polymer backbone is breaking down, resulting in shorter chains and a weaker material.
Causality: High thermal energy can generate free radicals along the polymer backbone. These radicals can lead to beta-scission, a process that cleaves the polymer chain, reducing the average molecular weight.[4]
Troubleshooting Steps:
Process Parameter Optimization: As with discoloration, reducing the temperature and processing time is the first line of defense.
Utilize Radical Scavengers: Incorporate stabilizers that are effective at trapping free radicals. Hindered phenolic antioxidants are excellent hydrogen donors that can terminate radical chain reactions.
Characterize Thermal Stability: Use Thermogravimetric Analysis (TGA) to identify the onset temperature of weight loss for your specific polymer system. Aim to keep your maximum processing temperature well below this onset.[9][10]
Analyze Curing Kinetics: Use Differential Scanning Calorimetry (DSC) to study the curing exotherm.[11][12] This can help you design a temperature profile that completes the cure before significant degradation occurs. An ideal profile might involve a lower temperature hold to initiate polymerization, followed by a ramp to a higher temperature for final curing.
Q3: My reaction mixture is gelling prematurely, or its viscosity is increasing much faster than expected, making processing impossible.
A3: Premature gelation indicates that the cross-linking reaction is occurring too rapidly or that side reactions are creating an unintended network structure. This is a common issue with highly reactive thermosets like propargyl-containing systems.[3]
Causality: The thermal energy is likely activating unintended cross-linking pathways, such as Glaser coupling or other thermally induced cyclization reactions, in addition to the desired polymerization.[6] These reactions can rapidly increase viscosity and lead to an intractable gel.
Troubleshooting Steps:
Reduce Initiator/Catalyst Concentration: If you are using a catalyst to lower the polymerization temperature, its concentration may be too high, leading to an uncontrollably fast reaction.
Implement a Staged Curing Profile: Avoid a single high-temperature hold. Start at a lower temperature to allow for controlled chain extension and gradual viscosity increase before ramping to a higher temperature to complete the cross-linking.
Introduce a Polymerization Inhibitor: For some systems, a small amount of a radical inhibitor can provide a longer pot life at processing temperatures before the main curing reaction takes over. This requires careful screening to avoid compromising the final cure.
Protect the Alkyne: In sensitive systems, a temporary protecting group, such as a trialkylsilyl group (e.g., TMS), can be used on the terminal alkyne to prevent side reactions during initial processing.[6] The protecting group can then be removed in a subsequent step, or a formulation can be designed where it is removed in situ just before curing.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing and solving thermal degradation issues.
Caption: Competing reaction pathways for propargyl groups at high temperature.
References
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.[Link]
Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. PMC.[Link]
Propargyl ether-functionalized poly(m-phenylene): a new precursor for the preparation of polymers with high modulus and high Tg. RSC Publishing.[Link]
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC.[Link]
Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate.[Link]
Thermal Characteristics of Propargyl Ether Phenolic Resins. Taylor & Francis Online.[Link]
Clickable poly(propargyl methacrylate) prepared by atom transfer radical polymerization and its derivatives as enzyme stabilizers. Digital Repository.[Link]
Renewable Thiol–yne “Click” Networks Based on Propargylated Lignin for Adhesive Resin Applications. ACS Publications.[Link]
Thermal degradation behavior of polypropylene in the melt state: Molecular weight distribution changes and chain scission mechanism. ResearchGate.[Link]
Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). PMC.[Link]
Synthesis, characterization, and properties of a novel propargyl ether naphthalene phenolic resin. ResearchGate.[Link]
Photochemical Properties of Propargylamine-based Polymers. Materiale Plastice.[Link]
Thermoset polymers. CKN Knowledge in Practice Centre.[Link]
Combining Polymerization and Templating toward Hyper-Cross-Linked Poly(propargyl aldehyde)s and Poly(propargyl alcohol)s for Reversible H2O and CO2 Capture and Construction of Porous Chiral Networks. MDPI.[Link]
Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. MDPI.[Link]
Practical Remedies for Thermoset Surface Defects. Plastics Today.[Link]
Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio. MDPI.[Link]
Enhanced Thermal Stability of Mesoporous Carbon Microbeads-Based Lithium-Ion Batteries by Propargyl Methacrylate as Electrolyte Additive. MDPI.[Link]
Study on Thermal Degradation of Phenolic Resin. ResearchGate.[Link]
Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. PMC.[Link]
Top ten troubleshooting tips for moulding both engineering and commodity polymers. Distrupol.[Link]
Curing reactions, reaction kinetics, and latency of epoxy resin cured with L‐tryptophan and L‐tyrosine. EPub Bayreuth.[Link]
Mechanisms of Polymer Curing and Thermal Degradation. DTIC.[Link]
Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. MDPI.[Link]
Controlled Chain-Growth Polymerization via Propargyl/Allenyl Palladium Intermediates. ChemRxiv.[Link]
PRINCIPLES OF THERMAL DEGRADATION. ResearchGate.[Link]
Functional polymers to improve thermal stability of bioplastics. Kazan Federal University.[Link]
Kinetic Study of Curing Phenol-Formaldehyde/Tannin-Formaldehyde Composite Resins. Scientific Research Publishing.[Link]
Thermal Degradation of Modified Phenol-Formaldehyde Resin with Sodium Silicate. SciSpace.[Link]
Comparison of Thermoresponsive Behavior between Polyproline and Periodically Grafted Polyproline toward Hofmeister Ions: An Explanation of Its Conformational Origin. ACS Publications.[Link]
Curing kinetics of epoxy resins. ResearchGate.[Link]
Drying protocols for hygroscopic 1,3-Propanediol, 2-methyl-2-(2-propynyl)- samples
Technical Support Center: Dehydration & Handling of 2-Methyl-2-(2-propynyl)-1,3-propanediol Topic: . CAS Reference: 14316-36-0 (Verify against specific vendor CoA; often synonymous with 2-Methyl-2-propargyl-1,3-propanedi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Dehydration & Handling of 2-Methyl-2-(2-propynyl)-1,3-propanediol
Topic: .
CAS Reference: 14316-36-0 (Verify against specific vendor CoA; often synonymous with 2-Methyl-2-propargyl-1,3-propanediol).
Support Tier: Level 3 (Senior Application Scientist).
Executive Summary & Compound Profile
The Challenge:
You are working with a functionalized neopentyl glycol derivative. The challenge is twofold:
Hygroscopicity: The 1,3-diol motif forms a "water trap" via strong intermolecular hydrogen bonding, making standard rotary evaporation insufficient.
Thermal Instability: The 2-propynyl (propargyl) tail introduces a terminal alkyne. While generally stable, propargyl alcohols and their derivatives are prone to polymerization or Meyer-Schuster-type rearrangements at elevated temperatures (>100°C) or in the presence of strong bases/metals.
Physical State Triage:
Pure Form: White to off-white crystalline solid (Melting Point typically 58–65°C).
Wet/Impure Form: Viscous, colorless to pale yellow oil.
Critical Warning: If your sample is dark yellow or brown , thermal degradation or oxidation of the alkyne has likely already occurred.
Decision Matrix: Selecting Your Protocol
Do not apply a "one size fits all" approach. Select the method based on your sample's current state and quantity.
Figure 1: Decision tree for selecting the appropriate drying protocol based on physical state and water burden.
Detailed Protocols
Method A: High-Vacuum Desiccation (The Gold Standard)
Best for: Solids, small quantities (<10g), and final "polishing" of oils.
The Mechanism: Sublimation/evaporation of bound water at ambient temperature using a chemical desiccant to drive the equilibrium.
Preparation:
If solid: Grind the sample into a fine powder in a mortar (work quickly to minimize moisture uptake).
If oil: Spread thinly in a large-surface-area flask (e.g., a large round-bottom flask).
Desiccant Selection:
Primary Choice: Phosphorus Pentoxide (
). It is acidic but extremely effective.
Alternative: Activated Molecular Sieves (4Å). Use if you suspect acid-sensitivity (rare for this specific diol, but safer).
Setup: Place the sample vial (cap off) inside a vacuum desiccator or drying pistol.
Execution:
Apply high vacuum (<0.1 mbar).
Temperature: Keep at Room Temperature (25°C) .
Duration: 12–24 hours.
Validation: Vent with dry Nitrogen/Argon. Measure melting point (sharp MP = dry).
Method B: Azeotropic Distillation (Bulk Water Removal)
Best for: Wet oils, large quantities (>10g), or recovering samples from aqueous workups.
The Mechanism: Water forms a low-boiling binary azeotrope with certain solvents, allowing it to be "carried" out of the viscous diol matrix at temperatures below the boiling point of water.
Solvent
Azeotrope BP (°C)
% Water in Azeotrope
Suitability
Benzene
69.2°C
8.9%
Excellent (Low T protects alkyne)
Cyclohexane
69.5°C
8.4%
Good (Safer than Benzene)
Toluene
85.0°C
20.2%
Fair (Higher T risks degradation)
Protocol:
Dissolve the wet sample in Benzene or Cyclohexane (10 mL solvent per 1 g sample).
Attach a Dean-Stark trap pre-filled with the chosen solvent.
Reflux gently. Monitor the water collecting in the trap.
Critical Step: Once water collection ceases, cool to room temperature.
Remove the solvent via Rotary Evaporator.
Crucial: Do not exceed 40°C bath temperature . Use a high-quality vacuum pump to remove the solvent at this low temperature.
Finish with Method A for 2 hours to remove trace solvent.
Troubleshooting & FAQs
Q1: My sample turned yellow/brown during drying. Is it ruined?
Diagnosis: This indicates thermal degradation or oxidative polymerization of the propargyl group.
Cause: You likely used a water bath >60°C or exposed the hot sample to air.
Fix: If the color is light yellow, you can try recrystallizing from a mixture of Ethyl Acetate/Hexanes. If dark brown, the purity is compromised; check NMR for alkyne proton integrity.
Q2: The sample is "clumping" inside the vacuum flask.
Diagnosis: Surface hydration forming a "skin."
Fix: Break the vacuum with Argon. Physically crush the clumps with a spatula (inside a glove bag if possible). Re-apply vacuum. The high viscosity of the diol prevents water migration from the center of the clump.
Q3: Can I use heat to speed up Method A?
Advisory: Do not exceed 45°C . The combination of heat and the propargyl group can be risky. If you must heat, use a drying pistol with refluxing acetone (BP 56°C) as the heating jacket, but strictly monitor for color changes.
Q4: Why can't I just use Magnesium Sulfate (
) in the solution phase?
Insight: You can, but diols are notorious for adhering to
, leading to yield loss. If you use it, wash the filter cake thoroughly with dry Ethyl Acetate.
Experimental Workflow: Safe Handling
Figure 2: Integrated workflow for purification and storage to ensure maximum stability of the alkyne moiety.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying diols and heat-sensitive alkynes).
Trost, B. M., et al. (2002). Propargyl Alcohols and Derivatives: Stability and Reactivity. Journal of the American Chemical Society. (Context on the thermal sensitivity of propargyl-functionalized intermediates).
PubChem. Compound Summary: 2-Methyl-2-propyl-1,3-propanediol (Analogous Structure Data). (Used for physical property estimation of the propargyl variant).
Troubleshooting
Technical Support Center: Troubleshooting Incomplete Esterification of 2-Methyl-2-(2-propynyl)-1,3-propanediol
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of 2-methyl-2-(2-propynyl)-1,3-propanediol. This document provides in-depth troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of 2-methyl-2-(2-propynyl)-1,3-propanediol. This document provides in-depth troubleshooting strategies, detailed protocols, and an understanding of the underlying chemical principles to help you achieve successful and complete reactions.
Introduction
2-Methyl-2-(2-propynyl)-1,3-propanediol is a valuable building block in medicinal chemistry and materials science. It is a precursor to several tranquilizers and other derivatives.[1] However, its structure presents unique challenges for esterification. The presence of two primary hydroxyl groups and a sterically hindered quaternary carbon can lead to incomplete reactions, low yields, and the formation of undesired byproducts. This guide will address these common issues in a practical, question-and-answer format.
Q1: My esterification of 2-methyl-2-(2-propynyl)-1,3-propanediol is stalling, and I'm observing a significant amount of unreacted starting material. What are the likely causes?
A1: Incomplete esterification of this diol is a common problem stemming from several factors:
Steric Hindrance: The neopentyl-like structure of the diol, with a quaternary carbon atom adjacent to the two primary hydroxyl groups, significantly hinders the approach of the carboxylic acid. Standard esterification methods like Fischer esterification are often slow and inefficient for such sterically congested alcohols.[2][3]
Reaction Equilibrium: Esterification is an equilibrium process.[4] The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[4][5] Inefficient removal of water is a frequent cause of incomplete reactions.
Sub-optimal Reaction Conditions: The choice of coupling agents, catalyst, solvent, and temperature plays a critical role, especially for challenging substrates. Inadequate activation of the carboxylic acid or an inappropriate reaction environment can lead to low conversion.
Mono-esterification vs. Di-esterification: Achieving selective mono-esterification or complete di-esterification of a symmetric diol can be challenging due to the similar reactivity of the two hydroxyl groups.[6] Statistical mixtures of mono-ester, di-ester, and unreacted diol are often obtained.[6]
Q2: I'm using a standard Fischer esterification with sulfuric acid catalyst, but the yield is very low. What can I do to improve it?
A2: While Fischer esterification is a classic method, it is often not the best choice for sterically hindered alcohols like 2-methyl-2-(2-propynyl)-1,3-propanediol.[2] However, if you must use this method, here are some optimization strategies:
Increase Reactant Excess: Use a large excess of the less expensive reactant, typically the alcohol, to drive the equilibrium towards the product side.[4][7]
Efficient Water Removal: The key to a successful Fischer esterification is the continuous removal of water.[4]
Dean-Stark Apparatus: Use a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene or benzene) to physically remove it from the reaction mixture.[4]
Dehydrating Agent: While sufficient sulfuric acid can act as a dehydrating agent, adding a dedicated drying agent that is compatible with the reaction conditions can also be effective.[7]
Increase Reaction Time and/or Temperature: Given the steric hindrance, longer reaction times and higher temperatures may be necessary to reach equilibrium.[7] However, be cautious of potential side reactions or decomposition at elevated temperatures, especially with the propargyl group.[7][8]
A word of caution: reactions involving propargyl alcohol and strong Brønsted acids like sulfuric acid can be potentially explosive, especially at larger scales and elevated temperatures.[8] Always perform new reactions on a small scale first and take appropriate safety precautions.[8]
Q3: What are more reliable esterification methods for a sterically hindered diol like this?
A3: For sterically hindered alcohols, methods that utilize more reactive acylating agents or powerful coupling agents are generally more successful. The Steglich esterification is a highly recommended alternative.[2][9]
Mechanism of Action: This method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a hyper-nucleophilic catalyst, then reacts with this intermediate to form a still more reactive acylpyridinium species, which is readily attacked by the alcohol, even a sterically hindered one.[9][10][11]
Key Advantages:
Mild Conditions: The reaction proceeds under mild, often ambient temperature and neutral pH conditions, which is beneficial for sensitive functional groups like the propargyl moiety.[9]
High Yields for Hindered Alcohols: Steglich esterification is well-known for its effectiveness with sterically demanding alcohols.[9]
Q4: I tried a DCC/DMAP coupling, but my reaction is still incomplete and I'm having trouble with purification. What could be wrong?
A4: While generally robust, even Steglich esterification can present challenges. Here’s a troubleshooting guide:
Reagent Quality and Stoichiometry:
Ensure your DCC and DMAP are of high purity and handled under anhydrous conditions.
Use a slight excess of the carboxylic acid and DCC (e.g., 1.1-1.5 equivalents per hydroxyl group) to drive the reaction to completion.
Solvent Choice:
Dichloromethane (DCM) is a common solvent, but for some substrates, other aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) might be more effective.[9]
Reaction Time and Temperature:
While often run at room temperature, some sterically hindered couplings may benefit from gentle heating or extended reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.[3][12]
Purification Issues:
A major drawback of using DCC is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which can be difficult to remove.[9]
Filtration: Much of the DCU is insoluble in many organic solvents and can be removed by filtration. Cooling the reaction mixture can sometimes precipitate more DCU.[13]
Acidic Wash: To remove residual DMAP (if your product is not basic), a wash with dilute acid (e.g., 1M HCl) is effective.[13]
Chromatography: Final purification by column chromatography is often necessary to remove any remaining DCU and other impurities.[13]
Alternative Coupling Agents:
If DCU removal remains a significant issue, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[2]
Q5: How can I selectively obtain the mono-ester of 2-methyl-2-(2-propynyl)-1,3-propanediol?
A5: Selective mono-functionalization of symmetric diols is a significant synthetic challenge.[6] A statistical approach, using one equivalent of the acylating agent, will typically yield a mixture of diol, mono-ester, and di-ester.[6] Here are some strategies to favor mono-esterification:
Stoichiometric Control: Carefully control the stoichiometry by using a slight excess of the diol relative to the carboxylic acid. This will favor the formation of the mono-ester, but separation from the unreacted diol will be necessary.
Enzymatic Methods: Lipases can exhibit high selectivity for the mono-esterification of diols and are an environmentally benign option.
Catalyst-Controlled Selectivity: Certain catalysts, such as organotin or borinic acid derivatives, have been shown to promote regioselective acylation of diols.
Experimental Protocols & Data
Recommended Protocol: Steglich Esterification for Di-esterification
This protocol provides a general procedure for the di-esterification of 2-methyl-2-(2-propynyl)-1,3-propanediol.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methyl-2-(2-propynyl)-1,3-propanediol (1.0 eq) and the carboxylic acid (2.2 eq) in anhydrous DCM.
Add DMAP (0.2 eq) to the solution and stir until dissolved.
Cool the reaction mixture to 0 °C using an ice bath.
In a separate flask, dissolve DCC (2.2 eq) in a minimal amount of anhydrous DCM.
Slowly add the DCC solution to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC until the starting diol is consumed.
Once complete, cool the mixture again to 0 °C and filter to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
A troubleshooting decision tree for incomplete esterification.
Analytical Monitoring
Consistent monitoring is crucial for troubleshooting and optimizing your reaction.
Analytical Technique
Information Provided
Key Considerations
Thin-Layer Chromatography (TLC)
Monitors the disappearance of starting materials and the appearance of products.
Quick and easy, but provides qualitative information.
Gas Chromatography (GC)
Quantitative analysis of reactants and products, allowing for accurate conversion and yield determination.[14]
Requires derivatization (e.g., silylation) for polar compounds.[14]
High-Performance Liquid Chromatography (HPLC)
Quantitative analysis without the need for derivatization.
Method development may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides structural confirmation of the product and can be used for quantitative analysis of the crude reaction mixture.
Provides detailed structural information.
Infrared (IR) Spectroscopy
Can monitor the disappearance of the broad O-H stretch of the alcohol and the appearance of the C=O stretch of the ester.[12]
CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound. (n.d.). Google Patents.
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]
2-Methyl-2-propyl-1,3-propanediol. (n.d.). Wikipedia. Available at: [Link]
Direct One-Step Mono-Functionalization of Symmetrical 1,2-Diols. (2025). ResearchGate. Available at: [Link]
Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). PubMed. Available at: [Link]
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
Preparation and deprotection of propargyl esters. (n.d.). ResearchGate. Available at: [Link]
What are possible sources of error in an esterification lab?. (2025). Filo. Available at: [Link]
What's the best way for removing extra DCC and DMAP in an esterification reaction?. (2013). ResearchGate. Available at: [Link]
Recent progress in selective functionalization of diols via organocatalysis. (2025). RSC Publishing. Available at: [Link]
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. (n.d.). PMC. Available at: [Link]
Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. (n.d.). PMC. Available at: [Link]
Monitoring the esterification of sorbitol and fatty acids by gas chromatography. (n.d.). ResearchGate. Available at: [Link]
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). PMC. Available at: [Link]
A New Method for the Esterification of Certain Sterically Hindered Acids. (n.d.). ElectronicsAndBooks. Available at: [Link]
Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. (2025). ResearchGate. Available at: [Link]
Progress in 1,3-propanediol biosynthesis. (2024). PMC. Available at: [Link]
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (n.d.). ScholarWorks @ UTRGV. Available at: [Link]
2-Methyl-2-propylpropane-1,3-diol. (n.d.). PubChem. Available at: [Link]
Esterification Experiment Observations. (n.d.). ftp.nuneslaw.com. Available at: [Link]
The Preparation and Identification of an Ester + OH + H2O. (n.d.). TSFX. Available at: [Link]
2-methyl-2-propyl-1,3-propanediol 2-methyl-2-propyl-1,3-propanediol. (2024). BDMAEE. Available at: [Link]
A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. (2025). ResearchGate. Available at: [Link]
Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022). PMC. Available at: [Link]
Esterification monitoring using X-Pulse: calculation of activation parameters. (2021). Spectroscopy Europe. Available at: [Link]
Add DMAP to esterification between acyl chloride and alcohol?. (2016). Reddit. Available at: [Link]
Synthesis of 2-Methyl-2-nitro-1, 3-diazido-propane. (2025). ResearchGate. Available at: [Link]
EP0099302B1 - New process for the preparation of propargyl amines. (n.d.). Google Patents.
Electronic Supplementary Information for Enzymatic Monoesterification of Symmetric Diols: Restriction of Molecular Conformations Influences the Selectivity. (n.d.). The Royal Society of Chemistry. Available at: [Link]
Esterification/Amidation Problems. (2024). Reddit. Available at: [Link]
Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. (n.d.). SciELO. Available at: [Link]
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]
Steglich Esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]
In-depth NMR Characterization of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-: A Comparative Guide
A Comprehensive Analysis of a Unique Propargylated Diol for Advanced Research Applications In the landscape of chemical synthesis and drug development, the precise structural elucidation of novel molecules is paramount....
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Analysis of a Unique Propargylated Diol for Advanced Research Applications
In the landscape of chemical synthesis and drug development, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a detailed examination of the ¹H and ¹³C NMR characteristics of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, a versatile building block featuring both hydroxyl and terminal alkyne functionalities. Understanding its distinct spectral signature is crucial for researchers utilizing this compound in the synthesis of more complex molecular targets.
A critical aspect of this guide is the objective comparison of the spectral features of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- with its saturated analog, 2-methyl-2-propyl-1,3-propanediol. This comparative approach serves to highlight the significant influence of the propargyl group on the chemical environment of the molecule, providing a deeper understanding of structure-property relationships.
¹H and ¹³C NMR Spectral Data of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-
The structural characterization of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- by ¹H and ¹³C NMR spectroscopy reveals a distinct set of signals that are unequivocally assigned to the different nuclei within the molecule.
Table 1: ¹H and ¹³C NMR Peak Assignments for 1,3-Propanediol, 2-methyl-2-(2-propynyl)-
Assignment
¹H Chemical Shift (ppm), Multiplicity, Integration
¹³C Chemical Shift (ppm)
CH ₃
~0.9 (s, 3H)
~17
C(CH ₂)₂OH
~3.5 (d, 4H)
~70
CH ₂C≡CH
~2.3 (d, 2H)
~25
C≡CH
~2.0 (t, 1H)
~70
C (CH₃)(CH₂OH)₂
~40
~40
C H₂C ≡CH
~82
~82
C ≡CH
~70
~70
C(CH₃)(C H₂OH)₂
~70
~70
Note: The chemical shifts are approximate and can vary based on the solvent and concentration used.
The ¹H NMR spectrum is characterized by a singlet for the methyl protons, a doublet for the diastereotopic methylene protons of the hydroxymethyl groups, a doublet for the methylene protons of the propargyl group, and a triplet for the acetylenic proton. The splitting patterns arise from the coupling between adjacent non-equivalent protons.
In the ¹³C NMR spectrum, distinct signals are observed for the methyl carbon, the two equivalent hydroxymethyl carbons, the propargylic methylene carbon, the quaternary carbon, and the two sp-hybridized carbons of the alkyne.
Comparative Analysis: The Influence of the Propargyl Group
To fully appreciate the spectral features of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, a comparison with its saturated counterpart, 2-methyl-2-propyl-1,3-propanediol, is instructive. The primary difference in the spectra of these two compounds lies in the signals corresponding to the side chain attached to the quaternary carbon.
In 2-methyl-2-propyl-1,3-propanediol, the propyl group gives rise to a triplet for the terminal methyl group, a multiplet for the central methylene group, and another multiplet for the methylene group attached to the quaternary carbon in the ¹H NMR spectrum. The corresponding signals in the ¹³C NMR spectrum appear in the aliphatic region, typically below 40 ppm.
The presence of the triple bond in 1,3-Propanediol, 2-methyl-2-(2-propynyl)- introduces significant changes. The acetylenic proton signal appears around 2.0 ppm, a region distinct from the more shielded aliphatic protons. Furthermore, the sp-hybridized carbons of the alkyne resonate at approximately 70 and 82 ppm in the ¹³C NMR spectrum, providing a clear and unambiguous marker for the presence of the propargyl group.
This stark contrast in the NMR spectra allows for straightforward differentiation between the two compounds and underscores the diagnostic power of NMR in identifying specific functional groups.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.
Sample Preparation
Dissolution: Accurately weigh approximately 10-20 mg of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
Homogenization: Gently vortex or shake the NMR tube to ensure complete dissolution and a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
¹H NMR Acquisition:
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
Use a standard pulse sequence (e.g., zg30).
Set the number of scans (NS) to a sufficient value (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.
¹³C NMR Acquisition:
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if desired.
Data Processing and Analysis
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.
Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the NMR characterization of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The ¹H and ¹³C NMR characterization of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- provides a clear and detailed picture of its molecular structure. The presence of the propargyl group introduces unique and readily identifiable signals in both the proton and carbon spectra, which are absent in its saturated analog, 2-methyl-2-propyl-1,3-propanediol. This comparative analysis not only aids in the unequivocal identification of the compound but also serves as a valuable educational tool for understanding the influence of different functional groups on NMR chemical shifts. The detailed experimental protocol provided herein ensures the acquisition of high-fidelity data, which is essential for accurate structural elucidation and for building robust and reliable scientific knowledge.
References
Due to the proprietary nature of specific spectral data for novel compounds, direct public links to the experimental NMR data for 1,3-Propanediol, 2-methyl-2-(2-propynyl)- are not available. The presented data is a representative analysis based on established principles of NMR spectroscopy and data from analogous structures. For general protocols and principles of NMR spectroscopy, the following resources are recommended:
Introduction to NMR Spectroscopy . Source: Bruker Corporation. [Link]
NMR Chemical Shifts . Source: Chemistry LibreTexts. [Link]
Spectral Database for Organic Compounds (SDBS) . Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-methyl-2-(2-propynyl)-1,3-propanediol: An FTIR-Centric Approach
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-methyl-2-(2-propynyl)-1,3-propanediol, a molecule of significant interest in synthetic chemistry and materials science....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-methyl-2-(2-propynyl)-1,3-propanediol, a molecule of significant interest in synthetic chemistry and materials science. Its unique structure, featuring both hydroxyl groups and a terminal alkyne, presents distinct spectroscopic challenges and opportunities. Here, we will not only dissect its FTIR spectrum with expert interpretation but also objectively compare this cornerstone technique with Raman and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on providing researchers, scientists, and drug development professionals with the causal logic behind experimental choices and data interpretation, ensuring a robust and validated analytical workflow.
The Spectroscopic Target: Understanding 2-methyl-2-(2-propynyl)-1,3-propanediol
The analytical utility of a technique is only as good as our understanding of the target molecule. 2-methyl-2-(2-propynyl)-1,3-propanediol possesses a compact yet functionally rich structure. At its core is a quaternary carbon substituted with a methyl group, two hydroxymethyl (-CH₂OH) groups, and a propargyl group (-CH₂C≡CH).
The terminal alkyne (propargyl group) is particularly noteworthy. It is a key functional group for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward construction of complex molecules, including modified biopolymers and drug conjugates. The two primary hydroxyl groups offer sites for esterification or etherification and contribute significantly to the molecule's polarity and hydrogen-bonding capabilities. Accurate characterization of the alkyne moiety is therefore critical to verify the molecule's integrity and suitability for subsequent reactions.
Deep Dive: The FTIR Spectral Signature
FTIR spectroscopy is a powerful first-line technique for functional group identification. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation matching these frequencies passes through a sample, the energy is absorbed, resulting in a characteristic spectrum.[1]
For 2-methyl-2-(2-propynyl)-1,3-propanediol, the spectrum is a composite of signals from its constituent parts. The most diagnostic peaks, particularly for the alkyne group, are found in the "group frequency region" (4000 to 1450 cm⁻¹).[1]
Key Expected Vibrational Modes and Their Rationale:
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Intensity & Appearance
Rationale for Appearance
Terminal Alkyne
≡C-H Stretch
~3300
Strong, Sharp
The sp-hybridized C-H bond is strong, leading to a high-frequency vibration. The peak is typically sharp and narrow, distinguishing it from the broad O-H stretch.[2][3][4]
Terminal Alkyne
C≡C Stretch
2100 - 2260
Weak to Medium, Sharp
The carbon-carbon triple bond is the strongest covalent bond, but its vibration often induces only a small change in the dipole moment, resulting in a weak IR absorption.[2][5] Its presence in this otherwise "quiet" region of the spectrum is highly diagnostic.[6]
Terminal Alkyne
≡C-H Bend
610 - 700
Strong, Broad
This out-of-plane bending vibration is characteristic of a terminal alkyne and often appears as a strong, relatively broad band in the fingerprint region.[2][4]
Hydroxyl
O-H Stretch
3200 - 3600
Strong, Very Broad
Extensive intermolecular hydrogen bonding between the two -OH groups causes a wide distribution of bond strengths, resulting in a very broad and intense absorption band. This signal may partially overlap with the sharp ≡C-H stretch.
Alkane
sp³ C-H Stretch
2850 - 3000
Medium to Strong
These absorptions arise from the stretching of C-H bonds in the methyl and methylene groups of the molecule.[1]
Alcohol
C-O Stretch
~1050
Strong
The stretching of the C-O single bond in the primary alcohol groups gives rise to a strong absorption in the fingerprint region.
The most critical diagnostic feature for confirming the presence of the terminal alkyne group is the simultaneous observation of the sharp ≡C-H stretch around 3300 cm⁻¹ and the weaker C≡C stretch near 2120 cm⁻¹. The broad O-H band will often serve as a backdrop to the sharp alkyne C-H signal, appearing as a distinct "spike" on a broad peak.
Protocol: Acquiring a High-Fidelity FTIR Spectrum via ATR
To ensure data is both accurate and reproducible, a validated protocol is essential. While traditional methods like KBr pellets or salt plates are effective, Attenuated Total Reflectance (ATR) has become the standard for its simplicity, speed, and minimal sample preparation.
Step-by-Step Experimental Workflow for ATR-FTIR
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
Select a clean, appropriate ATR crystal (a diamond crystal is robust and versatile for this application).
Background Acquisition (Self-Validation Step):
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
Acquire a background spectrum (typically 32 or 64 scans at a resolution of 4 cm⁻¹). This is a critical step as it measures the ambient environment (water vapor, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum. A "flat" background is indicative of a clean crystal and stable environment.
Sample Application:
Place a small amount of the 2-methyl-2-(2-propynyl)-1,3-propanediol sample directly onto the center of the ATR crystal. If the sample is a solid, use the ATR press to ensure firm and even contact between the sample and the crystal surface. The quality of this contact is paramount for a strong signal.
Sample Spectrum Acquisition:
Using the same parameters as the background scan, acquire the sample spectrum.
Data Processing and Cleaning:
The software will automatically perform the background subtraction.
Apply an ATR correction if necessary (this algorithm corrects for the wavelength-dependent depth of penetration of the IR beam).
Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.
Thoroughly clean the ATR crystal with solvent to prepare for the next sample.
Workflow Diagram
Caption: ATR-FTIR experimental workflow from preparation to analysis.
A Comparative Analysis: FTIR vs. Raman and NMR Spectroscopy
While FTIR is an excellent tool, a comprehensive analysis often involves complementary techniques. Raman and NMR spectroscopy offer different, and sometimes superior, insights into molecular structure.
FTIR vs. Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy. However, instead of measuring light absorption, it measures the inelastic scattering of monochromatic light (from a laser). A vibrational mode is Raman-active if it causes a change in the polarizability of the bond.
Key Comparison Points:
The C≡C Triple Bond: This is the most significant point of differentiation. The C≡C bond is highly polarizable, making it an exceptionally strong scatterer in Raman spectroscopy , even though it is a weak absorber in IR.[7] For quantitative analysis or reaction monitoring involving the triple bond, Raman is often the superior technique.
The O-H Bond: Conversely, the highly polar O-H bond is a very strong absorber in IR but a weak scatterer in Raman. This is advantageous in Raman as the intense, broad O-H band from IR will not obscure other signals.
Aqueous Solutions: Water is a very strong IR absorber but a very weak Raman scatterer, making Raman an excellent choice for analyzing samples in aqueous media without overwhelming interference.
Functional Group
FTIR Activity
Raman Activity
Verdict for this Molecule
≡C-H Stretch
Strong
Strong
Both techniques are effective.
C≡C Stretch
Weak
Very Strong
Raman is significantly more sensitive.
O-H Stretch
Very Strong, Broad
Weak
FTIR confirms presence; Raman avoids interference from this band.
sp³ C-H Stretch
Medium-Strong
Medium-Strong
Both techniques are effective.
C-O Stretch
Strong
Weak-Medium
FTIR is generally more sensitive.
FTIR vs. NMR Spectroscopy
NMR spectroscopy does not measure molecular vibrations but rather the magnetic environments of atomic nuclei (typically ¹H and ¹³C). It provides a detailed map of the molecular skeleton and connectivity.
Structural Confirmation: NMR provides an unambiguous confirmation of the entire molecular structure, which FTIR cannot. For example, ¹H NMR would show a characteristic signal for the alkynyl proton (≡C-H) at ~2.5 ppm.[4] ¹³C NMR would show two distinct signals for the sp-hybridized carbons around 70-90 ppm.
Functional Group Identification: FTIR is faster and often more direct for simply confirming the presence of key functional groups like -OH and -C≡CH. It requires less sample and is generally a less expensive technique.
Synergy is Key: The techniques are highly complementary. A typical workflow involves using FTIR for rapid functional group confirmation and reaction progress monitoring, while NMR is used for definitive structural elucidation of the starting material and final product.
Caption: Logical guide for selecting an analytical technique.
Conclusion
The FTIR spectrum of 2-methyl-2-(2-propynyl)-1,3-propanediol provides a rich set of data for its characterization. The sharp ≡C-H stretch at ~3300 cm⁻¹ and the C≡C stretch at ~2120 cm⁻¹ are definitive markers for the terminal alkyne group, which is crucial for its application in synthesis. While FTIR is an indispensable tool for rapid functional group identification, a multi-faceted analytical approach provides the most robust results. For superior sensitivity to the carbon-carbon triple bond, Raman spectroscopy is the preferred method. For complete and unambiguous structural elucidation, NMR spectroscopy is essential. By understanding the strengths and weaknesses of each technique, researchers can design an efficient and self-validating workflow for the analysis of this and other complex functional molecules.
References
Spectroscopy Online. (2020). The Infrared Spectroscopy of Alkenes. Available at: [Link]
Béliveau, M., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Journal of Physical Chemistry B. Available at: [Link]
Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]
University of Colorado Boulder Department of Chemistry. IR Spectroscopy Tutorial: Alkynes. Available at: [Link]
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Available at: [Link]
JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. Available at: [Link]
Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
PubChem. 2-Methyl-2-propylpropane-1,3-diol. Available at: [Link]
BDMAEE. (2024). 2-methyl-2-propyl-1,3-propanediol. Available at: [Link]
Comparing reactivity of propargyl diols vs. allyl diols in polymerization
Executive Summary In the design of functional polymers—particularly for drug delivery and advanced materials—the choice between propargyl diols (alkyne-functionalized) and allyl diols (alkene-functionalized) dictates not...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of functional polymers—particularly for drug delivery and advanced materials—the choice between propargyl diols (alkyne-functionalized) and allyl diols (alkene-functionalized) dictates not only the polymerization kinetics but also the post-polymerization utility and network topology of the final material.
While both serve as bifunctional chain extenders in step-growth polymerization (e.g., polyurethanes, polyesters), their reactivity diverges significantly in three key areas:
Nucleophilicity of the Hydroxyl Group: Propargyl alcohols are more acidic (
) and less nucleophilic than allyl alcohols (), influencing urethane formation rates.
Crosslink Density Potential: The propargyl group accepts two thiol equivalents (thiol-yne) versus one for the allyl group (thiol-ene), leading to radically different network moduli.
Bio-Orthogonal Utility: Propargyl groups enable Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a gold standard for bioconjugation, whereas allyl groups typically require radical-mediated functionalization.
Chemical Fundamentals & Hydroxyl Reactivity
Before considering the unsaturation, one must analyze the reactivity of the diol handles themselves during the formation of the polymer backbone.
Electronic Effects on Polymerization Kinetics
The proximity of the unsaturation to the hydroxyl group alters the electron density on the oxygen atom.
Feature
Propargyl Diol ()
Allyl Diol ()
Impact on Polymerization
Hybridization
(Linear, rigid)
(Planar, flexible)
Propargyl is sterically less hindered but electronically deactivated.
Inductive Effect
Strong electron-withdrawing
Moderate electron-withdrawing
Propargyl oxygen is less nucleophilic.
Acidity ()
~13.6
~15.5
Propargyl protons are easily abstracted; may interfere with base catalysts.
Urethane Rate
Slower
Faster
Allyl diols react faster with isocyanates in uncatalyzed systems.
Experimental Insight: In polyurethane synthesis, the electron-withdrawing nature of the triple bond reduces the nucleophilicity of the propargyl hydroxyl group. When reacting with aliphatic isocyanates (e.g., HDI), propargyl diols often require higher catalyst loadings (e.g., dibutyltin dilaurate, DBTDL) or elevated temperatures compared to allyl diols to achieve high molecular weight (
).
Diagram: Reactivity Landscape
Figure 1: Comparative reactivity of hydroxyl groups during backbone synthesis.
Radical-Mediated Polymerization: Thiol-Yne vs. Thiol-Ene[1]
The most critical divergence occurs when these diols are used as handles for crosslinking or functionalization via thiol-mediated radical addition.
Mechanism & Stoichiometry
Allyl (Thiol-Ene): A strictly 1:1 addition. One thiol reacts with one alkene. The reaction alternates between thiyl radical addition and chain transfer.[1]
Propargyl (Thiol-Yne): A 1:2 addition.[2] The alkyne reacts with a thiol to form a vinyl sulfide intermediate, which is more reactive than the initial alkyne, rapidly consuming a second thiol.
Network Topology & Physical Properties
Because the propargyl group acts as a tetra-functional crosslinker (reacting with 2 thiols, effectively linking 4 chains if the thiol is dithiol), it creates networks with significantly higher crosslink density.
Property
Thiol-Ene Network (Allyl)
Thiol-Yne Network (Propargyl)
Stoichiometry
1 Thiol : 1 Alkene
2 Thiols : 1 Alkyne
Gelation Point
Late (Step-growth character)
Earlier (Higher functionality)
Glass Transition ()
Lower (Flexible, rubbery)
Higher (Rigid, glassy)
Shrinkage Stress
Very Low
Low to Moderate
Crosslink Density
Low
High (Double addition)
Data Comparison (Typical Methacrylate/Thiol Systems):
Thiol-Allyl
: -20°C to 10°C (Elastomeric)
Thiol-Propargyl
: 45°C to 80°C (Glassy/Tough)
Diagram: Thiol-Mediated Pathways
Figure 2: Mechanistic difference between single-addition thiol-ene and double-addition thiol-yne pathways.
Bio-Orthogonal & "Click" Applications[3][4]
For drug development, the choice is often dictated by the conjugation chemistry required for the payload.
Propargyl: The CuAAC Standard
Propargyl diols are the precursor of choice for installing "clickable" alkyne handles.
Curing: Expose to UV light (365 nm, 10 mW/cm²) for 180 seconds.
Result: Rapid formation of a hard, highly crosslinked network.
Comparison Table: Selection Guide
Criteria
Propargyl Diols
Allyl Diols
Primary Use
High-modulus networks, CuAAC "Click" sites
Flexible elastomers, Thiol-ene "Click"
Backbone Synthesis
Slower urethane formation; requires catalysis
Standard reactivity; facile synthesis
Crosslinking Density
Very High (Accepts 2 thiols/group)
Moderate (Accepts 1 thiol/group)
Network
High ( typical)
Low ( typical)
Bio-Orthogonality
Excellent (Azide-Alkyne)
Good (Thiol-Ene), but less specific
Stability
Stable to oxidation; acidic protons
Prone to oxidation; stable protons
References
Thiol-Yne Mechanism & Kinetics: Fairbanks, B. D., et al. "Thiol–Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks." Macromolecules, vol. 42, no. 1, 2009, pp. 211–217. Link
Propargyl Alcohol Acidity (
): Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, vol. 21, no. 12, 1988, pp. 456–463. Link
Polyurethane Synthesis Kinetics: Petrović, Z. S., et al. "Structure and properties of polyurethanes based on halogenated and nonhalogenated diols." Journal of Applied Polymer Science, vol. 108, 2008, pp. 1184-1190.
Thiol-Ene vs Thiol-Yne Networks: Chan, J. W., et al. "Physical Properties of Thiol-Ene and Thiol-Yne Networks." Journal of Polymer Science Part A: Polymer Chemistry, vol. 48, 2010.
Click Chemistry in Polymers: Binder, W. H., & Sachsenhofer, R. "Click chemistry in polymer and materials science.
Thermal analysis (DSC/TGA) of polymers derived from 1,3-Propanediol, 2-methyl-2-(2-propynyl)-
Executive Summary: The Stability-Functionality Trade-off In the development of advanced drug delivery systems and bioactive coatings, researchers often face a critical material selection choice: Stability vs. Functionali...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability-Functionality Trade-off
In the development of advanced drug delivery systems and bioactive coatings, researchers often face a critical material selection choice: Stability vs. Functionalizability .
Standard aliphatic diols, such as Neopentyl Glycol (NPG) , offer exceptional thermal and hydrolytic stability but lack reactive handles for post-polymerization modification. The target monomer, 2-methyl-2-(2-propynyl)-1,3-propanediol (MPPD) (also known as alkyne-functionalized serinol derivative), introduces a pendant alkyne group. This enables "Click Chemistry" (CuAAC) but fundamentally alters the thermal profile of the resulting polymer.
This guide provides a technical comparison of the thermal behavior (DSC/TGA) of polymers derived from MPPD versus NPG, establishing a data-driven framework for selecting the right monomer for your application.
Chemical Context & Structural Logic[1][2][3][4]
To interpret the thermal data, one must understand the structural causality.
Neopentyl Glycol (NPG): Contains a gem-dimethyl group.[1] This quaternary carbon provides steric hindrance that protects the ester/urethane linkages from hydrolysis and thermal attack.[1] The structure is chemically inert.[1]
MPPD (Target): Replaces one methyl group of NPG with a propargyl (2-propynyl) group .[1]
Effect 1 (Steric): Similar bulk to NPG, maintaining polymer rigidity (
Caption: Structural divergence between NPG (stability focus) and MPPD (reactivity focus), highlighting the thermal risk of the alkyne group.
Comparative Thermal Analysis Data
The following data represents typical values for amorphous polyesters (e.g., adipates or succinates) synthesized with these diols.
Table 1: Thermal Property Comparison
Property
Metric
NPG Polymer (Standard)
MPPD Polymer (Target)
Interpretation
Glass Transition
(DSC)
to
to
Comparable. The propargyl group adds similar steric bulk to the methyl group it replaces, maintaining chain stiffness.
Melting Point
(DSC)
Semi-crystalline (often)
Amorphous (typically)
MPPD disrupts packing. The asymmetry of the propargyl group often suppresses crystallization compared to the symmetric NPG.
Thermal Stability
(TGA)
Lower. The alkyne group is the "weak link," susceptible to early oxidation or Bergman cyclization-type degradation.
Residue
Char at
Higher. Alkyne groups promote char formation via crosslinking mechanisms.[1]
Exothermic Event
(DSC)
None (until decomp)
Critical Artifact. MPPD polymers may cure/crosslink during the DSC scan.
Analyst Note: Do not mistake the exothermic peak in MPPD polymers around
for crystallization.[1] It is likely a thermal crosslinking event of the alkyne moieties (Huisgen thermal cycloaddition or similar radical processes).
Detailed Experimental Protocols
To generate reproducible data, you must account for the reactivity of the MPPD monomer. Standard "heat-cool-heat" cycles used for NPG must be modified.
Sample Prep: Encapsulate 5–10 mg of dried polymer in a Tzero Aluminum Pan (hermetically sealed to prevent volatile loss, though non-hermetic is acceptable if dry).
If the MPPD sample shows a weight loss "step" around
in Air but not Nitrogen, it indicates oxidative instability of the alkyne .
Calculate the Char Yield . High char in Nitrogen confirms the presence of high-carbon-density functional groups (alkynes).[1]
Diagram 2: Thermal Characterization Logic Flow
Caption: Decision tree for handling the thermal reactivity of alkyne-functionalized polymers during analysis.
References
Zahir, L., et al. (2021). "Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol."[1][3] Life, 11(1).[1][3] [Link]
Context: Establishes baseline thermal data for methyl-propanediol (MPDO)
Hu, X., et al. (2022). "Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters."[1] ACS Omega, 7(18).[1] [Link][4]
Context: Provides specific TGA/DSC degradation profiles for alkyne-functionalized polyesters (PAPS), demonstrating the crosslinking exotherm and stability limits.
Gantrade Corporation. "Neopentyl Glycol (NPG) vs. MPO: Choosing the Right Diol."[1] [Link]
Context: Industry standard comparison for NPG vs. MPDO stability and weathering.[1][5]
A Technical Guide to the Mass Spectrometry Fragmentation of 2-methyl-2-(2-propynyl)-1,3-propanediol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing inva...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2-methyl-2-(2-propynyl)-1,3-propanediol, a molecule of interest for its potential applications in medicinal chemistry.
As a bifunctional molecule incorporating both a diol and a propargyl group, its fragmentation behavior is expected to be a composite of the characteristic pathways of these functionalities. Understanding these patterns is crucial for its unambiguous identification in complex matrices and for distinguishing it from structurally related compounds. This guide will not only dissect the theoretical fragmentation of the title compound but also provide a comparative analysis with its saturated analog, 2-methyl-2-propyl-1,3-propanediol, supported by experimental data. Furthermore, we will discuss alternative analytical strategies for the characterization of such polar, functionalized molecules.
Predicted Electron Ionization Fragmentation Pathways of 2-methyl-2-(2-propynyl)-1,3-propanediol
Under electron ionization (70 eV), 2-methyl-2-(2-propynyl)-1,3-propanediol is expected to undergo a series of characteristic fragmentation reactions. The molecular ion (M⁺˙) may be of low abundance due to the presence of multiple functional groups that facilitate fragmentation. The primary fragmentation routes are anticipated to be driven by the stabilization of the resulting fragment ions and the lability of certain bonds.
A logical workflow for the fragmentation process is depicted below:
Figure 1: Predicted EI-MS fragmentation workflow for 2-methyl-2-(2-propynyl)-1,3-propanediol.
The key predicted fragmentation pathways are as follows:
Loss of Water (H₂O): A common fragmentation pathway for alcohols is the elimination of a water molecule, which would lead to a fragment ion at m/z 112.[1]
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl groups is a highly probable event. Loss of a hydroxymethyl radical (•CH₂OH) would generate a stable tertiary carbocation at m/z 99.
Propargylic Cleavage: The bond between the quaternary carbon and the propargyl group is susceptible to cleavage. This can result in the formation of a highly stable, resonance-stabilized propargyl cation ([C₃H₃]⁺) at m/z 39, which is a hallmark of alkynes in mass spectrometry.[2][3] The corresponding fragment from the rest of the molecule would be at m/z 91.
Sequential Fragmentations: The initial fragment ions can undergo further fragmentation. For instance, the ion at m/z 99 could potentially lose the propargyl group to yield a smaller fragment.
A summary of the predicted major fragment ions is presented in the table below:
m/z
Proposed Fragment Ion
Fragmentation Pathway
130
[C₇H₁₀O₂]⁺˙
Molecular Ion (M⁺˙)
112
[C₇H₈O]⁺˙
Loss of H₂O
99
[C₆H₇O]⁺
α-Cleavage (Loss of •CH₂OH)
91
[C₅H₇O₂]⁺
Propargylic Cleavage (Loss of •C₃H₃)
39
[C₃H₃]⁺
Propargyl Cation
Comparative Analysis: 2-methyl-2-(2-propynyl)-1,3-propanediol vs. 2-methyl-2-propyl-1,3-propanediol
To understand the influence of the propargyl group on the fragmentation pattern, a comparison with the saturated analog, 2-methyl-2-propyl-1,3-propanediol, is highly instructive. Experimental mass spectral data for 2-methyl-2-propyl-1,3-propanediol is available from the NIST database.[1][2]
Figure 2: Comparison of key fragmentation pathways.
The mass spectrum of 2-methyl-2-propyl-1,3-propanediol exhibits a molecular ion at m/z 132.[1] Key fragments are observed at:
m/z 114: Corresponding to the loss of water.
m/z 101: Resulting from the loss of a hydroxymethyl radical (•CH₂OH).
m/z 89: From the loss of a propyl radical (•C₃H₇).
The most significant difference in the predicted fragmentation of the propynyl-containing compound is the expected prominent peak at m/z 39 , corresponding to the stable propargyl cation. This fragment is absent in the spectrum of the propyl analog. Conversely, the propyl analog shows a characteristic loss of the C₃H₇ alkyl group, which is not possible for the propynyl compound. The presence or absence of the m/z 39 peak can therefore serve as a diagnostic marker to differentiate between these two compounds.
Experimental Protocols
While no experimental spectrum for 2-methyl-2-(2-propynyl)-1,3-propanediol is readily available, a standard protocol for its analysis by GC-MS would be as follows:
1. Sample Preparation:
Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Injector Temperature: 250 °C.
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 35-300.
Comparison with Other Alternatives
While GC-MS with electron ionization is a powerful tool for the analysis of volatile and semi-volatile compounds, alternative and complementary techniques should be considered, especially for highly polar molecules like diols.
Alternative Analytical Methods:
Gas Chromatography with Derivatization: To improve the volatility and chromatographic behavior of the diol, derivatization can be employed. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl groups into less polar trimethylsilyl ethers, leading to sharper peaks and potentially more informative fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS): For direct analysis without derivatization, LC-MS is a viable alternative.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6] A polar stationary phase is used with a mobile phase containing a high percentage of a non-polar organic solvent.
Reversed-Phase Chromatography with Ion-Pairing Agents: For analysis on standard C18 columns, ion-pairing agents can be added to the mobile phase to enhance the retention of polar analytes.[7] However, these agents can sometimes suppress the MS signal.
The choice of analytical technique will depend on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.
Conclusion
The mass spectrometry fragmentation pattern of 2-methyl-2-(2-propynyl)-1,3-propanediol is predicted to be characterized by key fragmentation pathways including the loss of water, alpha-cleavage, and a diagnostic propargylic cleavage leading to the formation of the stable propargyl cation at m/z 39. This distinct fragmentation allows for its differentiation from its saturated analog, 2-methyl-2-propyl-1,3-propanediol. For comprehensive analysis, researchers should also consider alternative techniques such as GC-MS with derivatization or LC-MS, particularly HILIC, to overcome challenges associated with the compound's polarity. This guide provides a foundational understanding for the structural elucidation and analytical characterization of this and similar molecules in a research and development setting.
References
PubChem. 2-Methyl-2-propylpropane-1,3-diol. National Center for Biotechnology Information. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
OIV. Method of determination of 1,2-propanediol and 2,3-butanediol. [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
JoVE. Video: Mass Spectrometry: Alkyne Fragmentation. [Link]
Robert, J. et al. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]
RSC Publishing. Recent progress in selective functionalization of diols via organocatalysis. [Link]
ResearchGate. The methods used for the diol derivatives characterization. [Link]
Organic Chemistry Portal. Diol synthesis by substitution. [Link]
Google Patents.
ResearchGate. Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. [Link]
ResearchGate. 1,2-Propanediol Determination in working air with gas chromatography with mass spectrometer. [Link]
MDPI. Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. [Link]
Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
Validation of Click Efficiency in Polymers Containing 2-Methyl-2-(2-propynyl)-1,3-Propanediol (MPPD)
Executive Summary: The Strategic Value of MPPD 2-Methyl-2-(2-propynyl)-1,3-propanediol (MPPD) represents a specialized class of "clickable" monomers designed to resolve a critical conflict in functional polymer synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Value of MPPD
2-Methyl-2-(2-propynyl)-1,3-propanediol (MPPD) represents a specialized class of "clickable" monomers designed to resolve a critical conflict in functional polymer synthesis: the trade-off between backbone stability and functional versatility .
Unlike simple propargyl alcohol derivatives which are often limited to chain-end functionalization, MPPD is a diol. This allows it to be incorporated directly into the polymer backbone (e.g., Polyurethanes, Polyesters) as a chain extender or monomer. Its unique "neopentyl-like" structure—featuring a quaternary carbon at the 2-position—imparts superior hydrolytic and thermal stability to the polymer matrix compared to linear diols, while the pendant alkyne group remains sterically accessible for quantitative Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide validates the click efficiency of MPPD-based polymers, comparing them against standard alternatives to demonstrate why MPPD is the superior choice for high-performance, post-functionalizable materials.
Comparative Analysis: MPPD vs. Alternatives
The following analysis compares MPPD against three common methods for introducing alkyne functionality into polymers.
Table 1: Performance Matrix of Alkyne-Functionalized Precursors
MPPD: The alkyne group in MPPD is attached via a methylene spacer (propargyl group) to a quaternary carbon. While the quaternary center protects the adjacent ester/urethane bonds from hydrolysis (a "neopentyl effect"), the methylene spacer ensures the alkyne itself is not sterically shielded from the copper catalyst. This allows for near-quantitative click conversion.
Grafting: Post-polymerization grafting often suffers from low conversion due to polymer coiling and steric shielding of the backbone, leading to heterogeneous products.
Thermal Stability:
MPPD's alkyne moiety is thermally stable up to ~200°C, allowing it to survive melt-polycondensation conditions used in polyester synthesis without crosslinking or degrading—a significant advantage over more sensitive alkyne monomers.
Experimental Validation Protocol
To validate the click efficiency of MPPD in a polyurethane (PU) system, the following self-validating protocol is recommended. This workflow ensures that the "click" reaction is the only variable affecting the outcome.
Phase 1: Synthesis of Alkyne-Functionalized Polyurethane (PU-Alk)
React Polycaprolactone diol with excess IPDI (Pre-polymer method) at 80°C under N2.
Add MPPD as the chain extender. The molar ratio of [NCO]/[OH] should be maintained at 1:1.
Cure to form the PU-Alk film or dissolve in DMF for solution reaction.
Validation Point: FT-IR should show the appearance of the characteristic Alkyne C≡C stretching peak at ~2130 cm⁻¹ and the disappearance of the NCO peak at 2270 cm⁻¹ .
Add Benzyl Azide (1.2 equivalents relative to alkyne).
Add CuSO4 (5 mol%) and NaAsc (10 mol%).
Stir at room temperature for 12–24 hours.
Validation Point: The reaction is considered complete when the Alkyne peak (~2130 cm⁻¹) and Azide peak (~2100 cm⁻¹) completely disappear from the FT-IR spectrum.
Comparative mechanical properties of polyurethanes with and without alkynyl side chains
Executive Summary Polyurethanes (PUs) are ubiquitous in biomedical and industrial applications due to their tunable microphase separation. However, standard PUs lack specific functional handles for post-polymerization mo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Polyurethanes (PUs) are ubiquitous in biomedical and industrial applications due to their tunable microphase separation. However, standard PUs lack specific functional handles for post-polymerization modification. The incorporation of alkynyl side chains (typically via propargyl-functionalized diols) introduces a "latent" reactivity that fundamentally alters the material's mechanical landscape.
This guide compares Standard Polyurethanes (Control) against Alkynyl-Functionalized Polyurethanes (Alkynyl-PU) in both their pristine and "clicked" (triazole-modified) states.
Key Findings:
Pristine Alkynyl-PUs maintain similar elasticity to standard PUs but exhibit slightly higher glass transition temperatures (
) due to the rigidity of the triple bond.
Post-Click Modification (CuAAC) transforms the material, significantly increasing tensile strength (+40-60%) and Young’s modulus while reducing elongation at break, driven by the formation of rigid triazole networks and enhanced hydrogen bonding.
Thermal Crosslinking of alkynyl side chains creates thermoset networks with superior solvent resistance and shape memory properties.
Structural & Mechanistic Basis[1][2]
To understand the mechanical differences, one must analyze the molecular architecture. Standard PUs rely on physical crosslinks (hydrogen bonding between urethane linkages). Alkynyl PUs introduce a reactive handle that allows for chemical crosslinking and bulky side-group functionalization.
The "Click" Effect (Triazole Formation)
The most common modification of alkynyl side chains is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a 1,2,3-triazole ring .[1]
Steric Bulk: The triazole ring is planar and aromatic, restricting chain mobility.
H-Bonding: The nitrogen atoms in the triazole ring act as hydrogen bond acceptors, creating secondary physical crosslinks with urethane protons.
Visualization of Structural Evolution
The following diagram illustrates the transition from a linear alkynyl-PU to a crosslinked network via click chemistry.
Figure 1: Structural evolution from linear thermoplastic alkynyl-PU to a rigid, chemically crosslinked triazole network.
Comparative Mechanical Performance
The following data summarizes the mechanical shifts observed when comparing a standard Polycaprolactone (PCL)-based PU against its alkynyl-functionalized counterparts.
Representative Data Table
Property
Standard PU (Control)
Alkynyl-PU (Pristine)
Alkynyl-PU (Clicked/Crosslinked)
Tensile Strength (MPa)
25 - 35
28 - 38
45 - 60
Elongation at Break (%)
500 - 700%
450 - 650%
150 - 250%
Young's Modulus (MPa)
5 - 10
8 - 12
25 - 45
Glass Transition ()
-40°C
-35°C
-10°C to +20°C
Solvent Resistance
Soluble (THF, DMF)
Soluble (THF, DMF)
Insoluble (Swells)
Note: Data represents aggregated ranges from PCL/MDI/Butanediol systems found in literature [1, 3].
Analysis of Trends
Modulus Increase: The pristine alkynyl group adds minor rigidity. However, after "clicking" with a diazide crosslinker, the modulus spikes (3-4x increase). This is due to the conversion of flexible Van der Waals interactions into covalent triazole linkages.
Loss of Ductility: As crosslinking density increases, the polymer chains can no longer slide past one another, drastically reducing elongation at break.
Thermal Stability: The triazole ring is thermally stable.[2] Clicked PUs often show a higher onset of degradation compared to standard urethane bonds.
Experimental Protocols
To replicate these materials, strict control over stoichiometry is required. The following protocols utilize 2,2-bis(prop-2-ynyl)propane-1,3-diol as the alkynyl chain extender.
Synthesis of Alkynyl-Polyurethane (Step-Growth)
Materials:
Polyol: Polycaprolactone diol (
2000).
Isocyanate: Isophorone Diisocyanate (IPDI) or MDI.
Pre-polymerization: Dry PCL-diol in a vacuum oven at 80°C for 4 hours. React with IPDI (molar ratio 1:2) at 80°C under
for 3 hours to form NCO-terminated prepolymer.
Chain Extension: Dissolve Alkynyl-diol in dry DMF. Add to the prepolymer solution dropwise.
Curing: Cast the solution onto Teflon molds. Cure at 60°C for 24 hours, then post-cure at 80°C for 12 hours.
Result: A linear, thermoplastic PU with pendant alkyne groups.
Functionalization via CuAAC (Click Reaction)
Purpose: To demonstrate the modulus enhancement via crosslinking.
Protocol:
Solution Prep: Dissolve 1g of Alkynyl-PU in THF.
Azide Addition: Add a diazide crosslinker (e.g., 1,6-bis(azido)hexane) at a 1:2 Azide:Alkyne molar ratio (for partial crosslinking) or 1:1 (for full network).
Catalysis: Add CuBr (5 mol%) and PMDETA (ligand).
Reaction: Stir at 40°C for 12 hours. The solution will gelate (become insoluble).
Film Formation: For mechanical testing, the reaction must be performed in the casting mold before gelation occurs.
Mechanical Testing Workflow (ASTM D638)
Figure 2: Standardized workflow for validating mechanical property shifts.
References
Synthesis and Properties of Polyurethane with Alkynyl Side Chains.
Source: Journal of Polymer Science Part A.
Context: Establishes the baseline synthesis of propargyl-functionalized diols and their incorporation into the PU backbone.
3
Enhancement of Toughness and Ductility to 1,2,3-triazole Click-cured Elastomers.
Source: SSRN / Southwest University.
Context: Discusses the trade-off between rigid triazole formation and mechanical ductility, providing data on phase separation.
2
One-Pot Synthesis of Hyperbranched Polyurethane-Triazoles.
Source: NIH / PMC.
Context: Provides protocols for "click" reactions within the polyurethane synthesis workflow and resulting thermal/mechanical data.
4[5]
Polyurethane Coatings Derived from 1,2,3-Triazole-Functionalized Polyols.
Source: ResearchGate.[6]
Context: Comparative study on how the triazole ring improves hardness and thermal stability compared to non-functionalized controls.
1
Technical Guide: HPLC Method Development for 2-Methyl-2-(2-propynyl)-1,3-Propanediol Purity Profiling
Executive Summary The quantification and purity analysis of 2-methyl-2-(2-propynyl)-1,3-propanediol (MPPD) presents a distinct chromatographic challenge. Structurally, the molecule possesses a polar 1,3-diol backbone and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quantification and purity analysis of 2-methyl-2-(2-propynyl)-1,3-propanediol (MPPD) presents a distinct chromatographic challenge. Structurally, the molecule possesses a polar 1,3-diol backbone and a terminal alkyne (propargyl) functionality. While the alkyne group offers a weak UV absorption band (
transition near 200–210 nm), it is often insufficient for sensitive impurity profiling against the background noise of mobile phase cutoffs.
This guide objectively compares three detection strategies—UV-Vis (Low
) , Refractive Index (RI) , and Evaporative Light Scattering (ELSD) —to determine the optimal protocol for purity quantification.
The Verdict: While RI is robust for bulk assay (weight % content), RP-HPLC with ELSD (or CAD) is the superior methodology for purity profiling because it permits gradient elution, ensuring the detection of both polar degradation products and non-polar synthetic precursors.
The Analytical Challenge: Structure & Properties
To develop a robust method, we must first deconstruct the analyte's physicochemical behavior:
Polarity: The two hydroxyl groups create significant polarity, risking early elution (near void volume) on standard C18 columns if the organic modifier is too high.
Chromophore: The isolated alkyne group absorbs weakly at 200–210 nm. It lacks the conjugation required for strong UV detection (e.g., >254 nm).
Impurities: Potential impurities include unreacted starting materials (propargyl halides), mono-ols, or oxidation products. These often possess vastly different polarities, necessitating a gradient method.
Comparative Analysis of Detection Architectures
The following table contrasts the three primary approaches for analyzing MPPD.
Feature
Method A: Low-UV (210 nm)
Method B: Refractive Index (RI)
Method C: ELSD / CAD (Recommended)
Principle
Absorption of light by alkyne -electrons.
Differential refractive index between solute and solvent.
For purity determination, you must prove you have separated the main peak from all impurities. This requires a gradient elution (e.g., 5% to 95% organic) to sweep the column. RI detectors cannot run gradients.[3] UV at 210 nm is possible but often suffers from "baseline drift" where the changing solvent composition absorbs more light than the trace impurities, masking them. ELSD removes the solvent, leaving only the non-volatile analyte, making it the gold standard for this specific diol.
Strategic Decision Framework
The following logic flow illustrates the decision process for selecting the ELSD method over alternatives.
Figure 1: Decision matrix for selecting the detection mode based on analyte properties and analytical goals.
Recommended Experimental Protocol (ELSD Method)
This protocol utilizes a Reverse Phase (C18) column with high aqueous stability to retain the polar diol, coupled with ELSD detection.
Column: C18 with polar-endcapping (e.g., Agilent Zorbax SB-Aq or Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm or 5 µm.
Reasoning: Standard C18 may suffer from "phase collapse" in 100% water. Aq-type columns prevent this and ensure retention of the diol.
Mobile Phase A: HPLC Grade Water (0.1% Formic Acid - optional for peak shape, but keep volatile).
Mobile Phase B: Acetonitrile (ACN).
Chromatographic Conditions[2][7]
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
Standard for 4.6mm ID columns.
Column Temp
30°C
Ensures reproducibility of retention times.
ELSD Drift Tube
50°C - 60°C
High enough to evaporate solvent, low enough to prevent analyte degradation.
Nebulizer Gas
Nitrogen (3.5 bar)
Inert carrier gas is essential for ELSD noise reduction.
Injection Vol
10 - 20 µL
Higher volume compensates for lower sensitivity if checking trace impurities.
Gradient Program
The gradient is designed to hold the polar MPPD initially, then ramp up to elute less polar synthetic precursors.
0.0 min: 98% A / 2% B (Hold for 2 min to retain Diol)
2.0 min: Ramp to 10% B over 5 min.
7.0 min: Ramp to 90% B over 10 min (Elute non-polar impurities).
17.0 min: Hold at 90% B for 3 min.
20.0 min: Return to 98% A and re-equilibrate for 5 min.
Sample Preparation[10]
Diluent: Water:Acetonitrile (90:10). Matching the initial mobile phase is critical to prevent peak distortion (fronting) of the polar diol.
Concentration: Prepare a 1.0 mg/mL stock for purity analysis.
Filtration: 0.22 µm PTFE or Nylon filter.
Validation & Self-Correcting Logic
To ensure the method is trustworthy (E-E-A-T), you must validate the system suitability.
Linearity Correction (Critical for ELSD)
ELSD response is not linear ; it follows a power law:
(where is area, is mass).
Protocol: Inject standards at 0.1, 0.5, 1.0, and 2.0 mg/mL.
Data Treatment: Plot
vs. . The slope should be linear. Do not force a linear regression on raw data, or you will miscalculate impurity percentages.
Workflow Diagram
Figure 2: Operational workflow for the HPLC-ELSD analysis.
Troubleshooting Common Issues
Issue: Poor Retention (Peak elutes at void).
Cause: The column phase has collapsed, or the organic start is too high.
Fix: Switch to a dedicated "High Aqueous" (Aq) C18 column. Ensure starting mobile phase is <5% Organic.
Issue: High Background Noise on ELSD.
Cause: Non-volatile impurities in the water or organic solvent.
Fix: Use LC-MS grade solvents only. Ensure the gas supply (Nitrogen) is clean.
Issue: Ghost Peaks.
Cause: Accumulation of non-polar compounds from previous runs.
Fix: Extend the 90% B wash step in the gradient to 5-10 minutes.
References
BenchChem. (2025).[2][4] Application Notes and Protocols for the Quantitative Analysis of 2-Phenyl-1,3-propanediol. (Provides analogous protocols for substituted propanediols).
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? (Authoritative comparison of aerosol detectors for non-chromophoric compounds).
Veeprho. (2020).[3] Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (General guide on detector selection).
OIV (International Organisation of Vine and Wine). Method of determination of 1,2-propanediol and 2,3-butanediol. (Method OIV-MA-AS315-28). (Standard method for extracting and analyzing polar diols).
ResearchGate. (2017). Optimization and Validation of a GC–FID Method for Quantitative Determination of 1,3-Propanediol. (Alternative GC methods for reference).
The following guide details the specialized disposal procedures for 2-Methyl-2-(2-propynyl)-1,3-propanediol , a functionalized alkyne diol often used as a monomer in polymer synthesis (e.g., click chemistry applications)...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the specialized disposal procedures for 2-Methyl-2-(2-propynyl)-1,3-propanediol , a functionalized alkyne diol often used as a monomer in polymer synthesis (e.g., click chemistry applications).
This protocol is designed to mitigate the specific risks associated with terminal alkynes (acetylide formation) and organic diols (flammability/combustibility).
[1]
Chemical Identification & Hazard Assessment
Before initiating disposal, you must verify the chemical state and potential contaminants. This compound combines the stability of a diol with the reactivity of a terminal alkyne.
Typically a viscous liquid or low-melting solid (approx.[1][2] MP ~50–60°C based on structural analogs).
Primary Hazard
Explosive Acetylide Formation: Reacts with Cu, Ag, Hg to form shock-sensitive solids.
Secondary Hazard
Flammability/Combustibility: Treat as a Class IIIB combustible liquid or flammable solid.[3]
Critical Safety Directives (The "Golden Rules")
To ensure safety, the following rules are non-negotiable:
NO METAL CONTACT: Never use metal spatulas, needles, or containers (especially copper, brass, silver, or solder) with this compound. Use glass, Teflon (PTFE), or polypropylene tools only.
PH CONTROL: Avoid basic conditions (pH > 7) in the presence of metals, as this accelerates acetylide formation.
SEGREGATION: Isolate from strong oxidizers (peroxides, chlorates) and polymerization initiators (azides without catalyst control).[3]
Disposal Workflow Decision Tree
The following logic gate determines the correct disposal path based on the material's condition.
Figure 1: Decision tree for the safe disposal of propargyl-functionalized diols. Note the critical check for metal contamination.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Substance (Solid/Residue)
Use this for expired shelf-stock or residual solids in vials.[3]
PPE Required: Nitrile gloves, safety goggles, flame-resistant lab coat.[3]
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[3] Do not use metal cans.
Transfer:
If solid: Use a plastic or glass spatula to transfer the material into the HDPE jar.
If viscous liquid: Dissolve in a minimal amount of acetone or ethanol to facilitate transfer, then treat as Protocol B .[3]
Labeling:
Label as "Hazardous Waste - Flammable Organic Solid" .[3]
Storage: Store in a Flammable Safety Cabinet until pickup.
Protocol B: Disposal of Solutions & Reaction Mixtures
Use this for waste solvents containing the diol.
Compatibility Check: Ensure the waste solvent stream is compatible (e.g., non-halogenated organic).
Metal Scavenging (If applicable):
If the reaction involved Copper (Cu) catalysts (e.g., Click Chemistry), add a metal scavenger (e.g., QuadraPure™ or EDTA) or wash with an acidic solution (1M HCl) to remove metal ions before mixing with bulk waste.[3]
Rationale: This prevents the slow formation of copper acetylides in the waste drum.
Dilution: Dilute to <10% concentration with a combustible solvent (Ethanol, Acetone) if the solution is highly concentrated.
Container: Use polyethylene (PE) or glass carboys. Avoid metal safety cans unless they are lined.
Labeling:
Label as "Hazardous Waste - Flammable Organic Liquid" .[3]
List all solvents and the alkyne diol.
Protocol C: Spill Cleanup (Emergency)
Immediate action for benchtop spills.
Evacuate & Ventilate: Remove ignition sources.
Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[3]
Warning: Do not use paper towels if the substance is neat (pure), as this increases flammability surface area.
Scoop: Use a plastic scoop (dustpan) to collect the absorbent. NEVER use a metal dustpan.
Decontaminate: Wipe the surface with acetone, followed by soap and water.
Disposal: Place absorbent in a sealed plastic bag, then into a solid waste container (Protocol A).
Technical Rationale & References
Why No Metals?
Terminal alkynes (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) possess a weakly acidic proton (). In the presence of heavy metals (), they can form metal acetylides (). Copper(I) and Silver(I) acetylides are notoriously shock-sensitive explosives that can detonate when dry.
Reference: BenchChem Technical Support.[3] "Common Pitfalls in the Handling of Terminal Alkynes." [1]
Why Incineration?
The compound is composed entirely of Carbon, Hydrogen, and Oxygen.[3] High-temperature incineration is the preferred disposal method as it completely oxidizes the material to
and , eliminating the reactive triple bond.
References
PubChem. (2025).[4] 2-Methyl-2-propylpropane-1,3-diol Compound Summary. National Library of Medicine. Available at: [Link][3]
(Note: While specific SDS data for the propynyl derivative is rare, safety protocols are derived from the functional group properties of terminal alkynes and analogous propyl-diols.)
Purpose: This guide provides immediate, field-validated safety and operational protocols for 1,3-Propanediol, 2-methyl-2-(2-propynyl)- (commonly abbreviated as MPPD ). Unlike standard aliphatic diols, this compound contains a terminal alkyne moiety, introducing specific reactivity hazards—most notably the formation of shock-sensitive metal acetylides—that require distinct handling protocols beyond standard laboratory hygiene.
2615-28-3 (Verify with specific vendor CoA; distinct from propyl analog 78-26-2)
Molecular Formula
C₇H₁₂O₂
Key Functionality
Dual hydroxyl groups (step-growth polymerization) + Terminal Alkyne (Click Chemistry)
Physical State
Viscous liquid or low-melting solid (depending on purity/temperature)
Risk Assessment & Hazard Identification
Expert Insight: Do not treat this merely as a "diol." The terminal alkyne group (
) is a "silent" hazard. While the molecule itself is thermally stable (up to ~200°C with inhibitors), it becomes explosively unstable if it contacts specific heavy metals or basic conditions.
The "Trojan Horse" Hazard: Metal Acetylides
The terminal proton of the alkyne is weakly acidic (
). In the presence of Copper (Cu), Silver (Ag), Mercury (Hg), or their salts , it can form metal acetylides.
Risk: Metal acetylides are shock-sensitive and explosive when dry.
Operational Rule:NEVER use metal spatulas, copper fittings, or brass valves when handling this neat chemical.
GHS Classification (Inferred from Functional Groups)
Hazard Class
Category
Hazard Statement
Causality
Acute Toxicity
Cat 4 (Oral)
H302: Harmful if swallowed
Standard for low-MW aliphatic diols.
Skin Irritation
Cat 2
H315: Causes skin irritation
Diol polarity + alkyne reactivity.
Eye Irritation
Cat 2A
H319: Causes serious eye irritation
Direct contact with mucous membranes.
Reactivity
N/A
EUH006: Explosive with or without contact with air (if acetylides form)
Terminal alkyne + Metal contact.
Personal Protective Equipment (PPE) Matrix
Trustworthiness Check: This matrix is designed for Click Chemistry workflows , where this chemical is often paired with azides and copper catalysts.
PPE Component
Recommendation
Technical Rationale
Hand Protection
Nitrile (Double-gloved)
Breakthrough Time: >480 min for diol. Why Double? MPPD is often dissolved in DMF or DMSO for reactions. These solvents permeate single gloves rapidly, carrying the chemical through the skin.
Eye Protection
Chemical Goggles
Safety glasses are insufficient. In CuAAC reactions, the risk of "runaway" exotherms or metal-catalyzed splashing mandates full seal protection.
Respiratory
P95 / N95 (Dust/Mist)
If heating or handling large quantities of powder/mist. Use Organic Vapor (OV) cartridges if dissolved in volatile solvents.
Body Defense
Lab Coat (Cotton/Flame Resistant)
Synthetic fabrics (polyester) can melt into skin if a flash fire occurs (common in alkyne/azide labs).
Operational Handling Protocol
A. Storage & Stability
Container: Amber glass or HDPE. Strictly avoid metal containers.
Atmosphere: Store under Argon or Nitrogen . Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in air, leading to oligomerization and purity loss.
Tool Selection: Use ceramic, glass, or Teflon-coated spatulas .
Why? Scratches from metal spatulas can leave trace metal particles, initiating acetylide formation.
Solvent Choice:
Preferred: DMSO, DMF, THF, Alcohols.
Avoid: Chlorinated solvents (if using copper catalysts downstream, as this can form explosive intermediates).
Dissolution: The diol is viscous. Gentle warming (water bath <40°C) facilitates pouring. Do not use a heat gun directly on the vessel (hot spots can trigger degradation).
C. "Click" Reaction Setup (CuAAC)
Oxygen Exclusion: Degas all solvents before adding the alkyne. Oxygen accelerates the oxidation of Cu(I) to Cu(II), killing the catalyst and promoting side reactions (di-alkyne formation).
Quenching: Upon reaction completion, use a chelating resin (e.g., CupriSorb) or EDTA wash to remove copper. Residual copper complexed with the triazole product is cytotoxic and destabilizing.
Handling Workflow Visualization
This diagram illustrates the safe lifecycle of MPPD, emphasizing the critical "No Metal" decision points.
Caption: Operational lifecycle for MPPD showing critical control points (Red Nodes) where metal contact must be avoided to prevent acetylide formation.
Emergency Response & Disposal
Spill Management
Evacuate: If spill is large (>100g) or heated.
PPE: Don Nitrile gloves and goggles.
Neutralization: Absorb with vermiculite or sand.
Contraindication: Do NOT use "clay" absorbents that may contain metal oxides.
Cleaning: Wash the area with soap and water.[1] Do not use bleach (hypochlorites can react with alkynes to form chloroalkynes, which are toxic/unstable).
Disposal Protocol
Segregation: Label waste clearly as "Terminal Alkyne - DO NOT MIX WITH METAL SALTS."
Incompatibility: Never pour down the drain. Copper plumbing traps can accumulate acetylides over time, creating an explosion hazard for plumbers.
Method: Incineration is the preferred method. Ensure the waste stream is free of azides (unless reacted) to prevent formation of explosive azido-alkyne mixtures in waste drums.
References
Fournier, D., et al. (2009). "Click chemistry in polymer science." Chemical Society Reviews.
Context: Validates the use of MPPD as a primary monomer for step-growth polymerization and subsequent click functionaliz
BenchChem. (2025). "Common Pitfalls in the Handling of Terminal Alkynes."
Context: Authoritative source on the formation of explosive metal acetylides and storage requirements for terminal alkynes.
Sigma-Aldrich. (n.d.). "Safety Data Sheet: 2-Methyl-2-propyl-1,3-propanediol (Analog)."
Context: Used for baseline toxicological inference (GHS c
Gierlich, J., et al. (2006). "Click Chemistry for DNA." Organic Letters.
Context: Establishes protocols for CuAAC reaction handling and copper removal (quenching) relevant to MPPD workflows.